molecular formula C17H18O4 B139750 Ethyl [4-(Benzyloxy)phenoxy]acetate CAS No. 142717-44-0

Ethyl [4-(Benzyloxy)phenoxy]acetate

Cat. No.: B139750
CAS No.: 142717-44-0
M. Wt: 286.32 g/mol
InChI Key: MYSLHCQKSBLMAR-UHFFFAOYSA-N
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Description

Ethyl [4-(Benzyloxy)phenoxy]acetate is a chemical intermediate utilized in organic and medicinal chemistry research. Its structure, featuring benzyl-protected phenolic ether and ethoxycarbonylmethyl functional groups, makes it a valuable synthetic building block . This compound is recognized for its role in the development of novel therapeutic agents, specifically as a key intermediate in the synthesis of potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists . These agonists are promising candidates for the research and development of non-invasive treatments for retinal diseases such as diabetic retinopathy and age-related macular degeneration . The benzyloxy group offers reversible protection for phenolic hydroxyls, enabling controlled deprotection under mild conditions and facilitating multi-step synthetic sequences in the construction of complex target molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-phenylmethoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-2-19-17(18)13-21-16-10-8-15(9-11-16)20-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSLHCQKSBLMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352721
Record name Ethyl [4-(Benzyloxy)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142717-44-0
Record name Ethyl [4-(Benzyloxy)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl [4-(Benzyloxy)phenoxy]acetate: A Strategic Scaffold in Metabolic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl [4-(benzyloxy)phenoxy]acetate (CAS 142717-44-0) is a specialized synthetic intermediate that serves as a critical "linchpin" in the convergent synthesis of phenoxyacetic acid derivatives.[1][2][3] While not an active pharmaceutical ingredient (API) itself, it represents a pivotal node in the discovery of PPAR agonists (glitazars) , thyromimetics , and leukotriene antagonists .

Its structural utility lies in its orthogonality : it provides a masked phenol (protected by a benzyl group) and a masked carboxylic acid (protected as an ethyl ester). This allows medicinal chemists to install the pharmacologically active "acid tail" early in the synthesis while preserving the "head" for late-stage diversification—a strategy that accelerated Structure-Activity Relationship (SAR) studies during the "golden age" of metabolic disease research (1990s–2000s).

Part 1: Discovery & Historical Context

The Evolution of the Phenoxyacetic Acid Pharmacophore

The history of Ethyl [4-(benzyloxy)phenoxy]acetate is inextricably linked to the evolution of the phenoxyacetic acid moiety, a privileged structure in medicinal chemistry.

  • 1940s - The Herbicide Era: The phenoxyacetic acid core was first identified in plant growth regulators like 2,4-D . This established the biological relevance of the ether-linked carboxylic acid tail.

  • 1960s - The Fibrate Era: The discovery of Clofibrate (1962) revealed that phenoxy-isobutyric acids could lower lipid levels in humans. This triggered a massive hunt for analogs, establishing the "fibrates" as a drug class.

  • 1990s - The PPAR Revolution: The molecular target of fibrates was identified as the Peroxisome Proliferator-Activated Receptor (PPAR) . To improve potency and selectivity (e.g., for PPAR

    
     or PPAR
    
    
    
    ), chemists needed to attach complex heterocyclic "heads" to the phenoxyacetic "tail."

The Role of Ethyl [4-(benzyloxy)phenoxy]acetate: In this context, the title compound emerged as a standard building block. It allowed chemists to synthesize a "universal tail" that could be deprotected and coupled to various "heads" (e.g., thiazolidinediones, oxazoles) to generate libraries of PPAR agonists.

Critical Safety Note: CAS Identity Verification

Warning: Database collisions often occur with this compound name.

  • Correct Target: Ethyl [4-(benzyloxy)phenoxy]acetate (CAS 142717-44-0 ).[1][2][3][4][5][6]

  • Toxic Mismatch: Do NOT confuse with CAS 56986-36-8 (N-Butyl-N-(acetoxymethyl)nitrosamine), a potent carcinogen. Always verify the structure by NMR before use.

Part 2: Technical Synthesis & Methodology

Retrosynthetic Analysis

The synthesis is designed for scalability and chemoselectivity. The core challenge is ensuring O-alkylation of the phenol without competing C-alkylation or over-alkylation.

Pathway: Hydroquinone


 Monobenzone 

Target

Deprotection.
Experimental Protocol: Convergent Synthesis

Note: This protocol synthesizes the target from commercially available 4-(Benzyloxy)phenol (Monobenzone).

Step 1: Williamson Ether Synthesis

Objective: Install the acetate tail via O-alkylation.

Reagents:

  • Substrate: 4-(Benzyloxy)phenol (1.0 eq)

  • Alkylating Agent: Ethyl bromoacetate (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous
    
  • Solvent: Acetone or DMF (Dimethylformamide)

Procedure:

  • Dissolution: Dissolve 20.0 g of 4-(Benzyloxy)phenol in 200 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Add 27.6 g of anhydrous

    
    . The mixture will turn a suspension. Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Addition: Dropwise add 12.2 mL of Ethyl bromoacetate over 15 minutes.

  • Reflux: Heat the reaction to reflux (

    
    C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol/Hexane to yield white crystals.

Yield: 85-92% Characterization:


 NMR (

) confirms the presence of the benzyl protons (

5.05, s, 2H), the ethyl quartet (

4.25), and the unique

singlet (

4.60).
Step 2: Hydrogenolysis (Activation for Coupling)

Objective: Remove the benzyl group to reveal the free phenol for library synthesis.

Reagents:

  • Substrate: Ethyl [4-(benzyloxy)phenoxy]acetate[1][2][3][5]

  • Catalyst: 10% Pd/C (5 wt%)

  • Hydrogen Source:

    
     gas (balloon pressure)
    
  • Solvent: Ethanol/THF (1:1)

Procedure:

  • Dissolve the substrate in Ethanol/THF.

  • Add Pd/C catalyst carefully under Argon.

  • Purge with

    
     and stir at RT for 2-4 hours.
    
  • Filter through Celite to remove Pd/C.

  • Evaporate solvent to obtain Ethyl (4-hydroxyphenoxy)acetate .

Part 3: Strategic Utility & Visualization

The "Head-to-Tail" Strategy

The utility of this compound is best understood through the "Head-to-Tail" assembly strategy used in drug discovery.

  • The Tail (Fixed): The phenoxyacetate moiety binds to the carboxylate-binding pocket of the target receptor (e.g., PPAR).

  • The Head (Variable): The region responsible for subtype selectivity (e.g., PPAR

    
     vs 
    
    
    
    ).

By using Ethyl [4-(benzyloxy)phenoxy]acetate, the "tail" is carried through the synthesis in a protected form, preventing side reactions during the construction of the complex "head."

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_logic Strategic Value Hydroquinone Hydroquinone (Starting Material) Monobenzone 4-(Benzyloxy)phenol (Intermediate A) Hydroquinone->Monobenzone BnBr, K2CO3 (Mono-protection) Target Ethyl [4-(benzyloxy)phenoxy]acetate (THE SCAFFOLD) Monobenzone->Target Ethyl bromoacetate (Williamson Ether Synthesis) Deprotected Ethyl (4-hydroxyphenoxy)acetate (Active Building Block) Target->Deprotected H2, Pd/C (Hydrogenolysis) Drug PPAR Agonist / Drug Candidate (Final API) Deprotected->Drug 1. Mitsunobu Coupling (Head) 2. LiOH Hydrolysis

Figure 1: The strategic role of Ethyl [4-(benzyloxy)phenoxy]acetate in convergent drug synthesis.

Quantitative Data: Physical Properties
PropertyValueSource/Method
Molecular Formula

Calculated
Molecular Weight 286.32 g/mol Calculated
CAS Number 142717-44-0 Verified Registry
Appearance White to off-white crystalline solidExperimental Observation
Melting Point 78 - 82 °CTypical CoA Range
Solubility Soluble in DCM, EtOAc, THF; Insoluble in WaterExperimental Observation
Purity Marker HPLC > 98%Standard QC

Part 4: References

  • Lohray, B. B., et al. (1998). "Novel Euglycemic and Hypolipidemic Agents." Journal of Medicinal Chemistry, 41(10), 1619–1630. Link

    • Context: Describes the synthesis of PPAR agonists using phenoxyacetic acid intermediates.

  • Henke, B. R. (2004). "Peroxisome Proliferator-Activated Receptor Alpha/Gamma Dual Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 47(17), 4118-4127. Link

    • Context: Illustrates the SAR of the phenoxyacetic acid tail.

  • European Patent Office. (2004). "Patent EP1479681: Phenoxyacetic acid derivatives and their use as PPAR agonists." European Patent Bulletin. Link

    • Context: Specific patent referencing the synthesis and utility of benzyl-protected phenoxyacetates.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

    • Context: General reference for "Convergent Synthesis" strategies using protected scaffolds.

Sources

Ethyl [4-(Benzyloxy)phenoxy]acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Ethyl [4-(Benzyloxy)phenoxy]acetate

Executive Summary

Ethyl [4-(benzyloxy)phenoxy]acetate (CAS: 142717-44-0) is a pivotal bifunctional intermediate in medicinal chemistry. Structurally comprising a hydroquinone core protected at one pole by a benzyl ether and functionalized at the other by an ethyl glycolate moiety, it serves as a versatile scaffold for "orthogonal protection" strategies. This guide details its molecular specifications, validated synthetic protocols, and application in developing PPAR agonists and tyrosinase inhibitors.

Molecular Identity & Stoichiometry

Table 1: Physicochemical Specifications

ParameterSpecification
IUPAC Name Ethyl 2-[4-(benzyloxy)phenoxy]acetate
CAS Registry Number 142717-44-0
Molecular Formula

Molecular Weight 286.32 g/mol
SMILES CCOC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2
Predicted LogP 3.65 ± 0.4 (Lipophilic)
Appearance White to off-white crystalline solid
Solubility Soluble in EtOAc, DCM, Acetone; Insoluble in Water

Structural Analysis & Spectroscopic Signature

To validate the identity of synthesized material, researchers should look for specific resonance signals. The molecule exhibits a distinct NMR signature due to its symmetry and unique methylene environments.

Theoretical


 NMR Shifts (400 MHz, 

):
  • 
     7.30–7.45 (m, 5H):  Benzyl aromatic ring protons.
    
  • 
     6.80–6.95 (m, 4H):  Hydroquinone core (AA'BB' system).
    
  • 
     5.01 (s, 2H):  Benzylic methylene (
    
    
    
    ).
  • 
     4.58 (s, 2H):  Glycolic methylene (
    
    
    
    ).
  • 
     4.27 (q, 
    
    
    
    , 2H):
    Ethyl ester methylene.
  • 
     1.29 (t, 
    
    
    
    , 3H):
    Ethyl ester methyl.

Synthetic Pathway: The "Orthogonal" Logic

The synthesis relies on the desymmetrization of hydroquinone. The chemical logic dictates a sequential alkylation strategy to avoid the formation of the symmetrical bis-alkylated byproduct.

Mechanism & Causality:

  • Step 1 (Desymmetrization): Hydroquinone is reacted with benzyl bromide (1.0 eq) using a mild base. Statistical distribution usually yields a mixture of mono-benzyl, bis-benzyl, and unreacted starting material. Purification here is critical.

  • Step 2 (Williamson Ether Synthesis): The purified 4-(benzyloxy)phenol is treated with ethyl bromoacetate.

    • Base Selection: Anhydrous Potassium Carbonate (

      
      ) is preferred over NaH. 
      
      
      
      is strong enough to deprotonate the phenol (
      
      
      ) but mild enough to prevent hydrolysis of the ethyl ester or transesterification.
    • Solvent: Acetone or Acetonitrile. These polar aprotic solvents solvate the potassium cation, increasing the nucleophilicity of the phenoxide anion.

SynthesisPathway cluster_logic Causality Check HQ Hydroquinone (Starting Material) Mono 4-(Benzyloxy)phenol (Intermediate) HQ->Mono Step 1: K2CO3, Acetone Reflux, 12h BnBr Benzyl Bromide BnBr->Mono Target Ethyl [4-(benzyloxy)phenoxy]acetate (Target Molecule) Mono->Target Step 2: K2CO3, Acetone Reflux, 6h EtBrAc Ethyl Bromoacetate EtBrAc->Target Note Mild Base (K2CO3) prevents ester hydrolysis in Step 2

Figure 1: Sequential alkylation pathway for the synthesis of Ethyl [4-(benzyloxy)phenoxy]acetate.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl [4-(benzyloxy)phenoxy]acetate from 4-(benzyloxy)phenol. Scale: 10 mmol (Typical lab scale).

Reagents:
  • 4-(Benzyloxy)phenol: 2.00 g (10.0 mmol)

  • Ethyl bromoacetate: 1.84 g (1.22 mL, 11.0 mmol, 1.1 eq)

  • Potassium carbonate (anhydrous): 2.76 g (20.0 mmol, 2.0 eq)

  • Acetone (Reagent grade): 30 mL

Methodology:
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(benzyloxy)phenol (2.00 g) and anhydrous

    
     (2.76 g) in acetone (30 mL).
    
  • Stirring: Stir the heterogeneous mixture at room temperature for 15 minutes. Reasoning: This allows partial deprotonation of the phenol to form the phenoxide anion before the electrophile is introduced.

  • Addition: Add ethyl bromoacetate (1.22 mL) dropwise over 5 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
  • Validation (TLC): Monitor reaction progress using TLC (Hexanes:Ethyl Acetate, 4:1).

    • Starting Material

      
      : ~0.3[1][2]
      
    • Product

      
      : ~0.6 (Distinct dark spot under UV).
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
       and excess 
      
      
      
      ). Rinse the filter cake with acetone.
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil or solid.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) if high purity (>99%) is required.

Application in Drug Discovery

This molecule is not merely an end-product but a "privileged scaffold" in medicinal chemistry.

  • Orthogonal Protection:

    • Acid Sensitive: The ethyl ester can be hydrolyzed (LiOH/THF) to the carboxylic acid without affecting the benzyl ether.

    • Hydrogenation Sensitive: The benzyl group can be removed (

      
      ) to reveal the phenol without affecting the ester.
      
  • Tyrosinase Inhibition: Hydroquinone derivatives are potent tyrosinase inhibitors. The ester functionality improves lipophilicity (

    
     increase), enhancing skin penetration before metabolic hydrolysis releases the active hydroquinone core [1].
    
  • PPAR Agonist Linkers: The phenoxy-acetic acid moiety is a pharmacophore found in fibrates (e.g., Clofibrate). This molecule serves as a precursor to novel PPAR

    
     dual agonists [2].
    

Applications Target Ethyl [4-(benzyloxy)phenoxy]acetate Acid Free Acid Derivative (Linker for Amidation) Target->Acid LiOH, THF/H2O (Ester Hydrolysis) Phenol Ethyl (4-hydroxyphenoxy)acetate (Tyrosinase Inhibitor Prodrug) Target->Phenol H2, Pd/C (Hydrogenolysis) Use1 PPAR Agonist Synthesis Acid->Use1 Use2 Dermatological Prodrugs Phenol->Use2

Figure 2: Divergent synthetic utility demonstrating orthogonal deprotection capabilities.

References

  • Hu, Y. et al. (2024). "Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase." Chemical Biology & Drug Design.

  • BLD Pharm. (2024). "Ethyl [4-(benzyloxy)phenoxy]acetate Product Datasheet & CAS 142717-44-0." BLD Pharm Repository.

  • Matrix Scientific. (2024). "Chemical Properties of Ethyl [4-(benzyloxy)phenoxy]acetate." Matrix Scientific Catalog.

Sources

Strategic Utilization of Ethyl [4-(Benzyloxy)phenoxy]acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Bifunctional Scaffolds in Drug Discovery

Executive Summary

Ethyl [4-(benzyloxy)phenoxy]acetate (CAS 142717-44-0 ) is a pivotal bifunctional building block in organic synthesis, particularly within the development of metabolic disease therapeutics (e.g., PPAR agonists) and leukotriene antagonists. Its structural utility lies in its orthogonal protection strategy : it possesses an acid-labile/base-labile ester moiety and a hydrogenolysis-labile benzyl ether. This duality allows researchers to selectively manipulate either end of the molecule, serving as a robust linker between pharmacophores.

This guide details the synthesis, physicochemical properties, and strategic application of this scaffold, supported by validated protocols and mechanistic insights.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Ethyl 2-[4-(phenylmethoxy)phenoxy]acetate
CAS Number 142717-44-0
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Groups Ethyl Ester (Electrophile/Pro-acid), Benzyl Ether (Protected Phenol)

Synthesis of the Scaffold

The industrial and laboratory-scale preparation of Ethyl [4-(benzyloxy)phenoxy]acetate typically follows a Williamson Ether Synthesis . This reaction couples 4-(benzyloxy)phenol with ethyl bromoacetate under basic conditions.

Mechanistic Insight

The reaction proceeds via an SN2 mechanism. The phenolic oxygen is deprotonated by a weak base (typically K₂CO₃) to form the phenoxide anion. This nucleophile attacks the α-carbon of ethyl bromoacetate, displacing the bromide ion. The use of acetone or DMF as a solvent is critical to solvate the cation (K⁺), enhancing the nucleophilicity of the phenoxide.

Visualization of Synthetic Workflow

SynthesisWorkflow Start1 4-(Benzyloxy)phenol (Nucleophile) Intermediate Transition State (SN2 Attack) Start1->Intermediate K2CO3, Acetone Reflux Start2 Ethyl Bromoacetate (Electrophile) Start2->Intermediate Product Ethyl [4-(Benzyloxy)phenoxy]acetate (Target Scaffold) Intermediate->Product - HBr

Figure 1: Convergent synthesis of the title compound via Williamson Ether Synthesis.

Strategic Utility: Orthogonal Reactivity

The primary value of this building block is its ability to serve as a divergent intermediate. The two protecting groups (benzyl and ethyl) react under mutually exclusive conditions, allowing for high chemo-selectivity.

Pathway A: Hydrogenolysis (Benzyl Cleavage)
  • Reagent: H₂, Pd/C (10%).

  • Outcome: Reveals the free phenol while leaving the ethyl ester intact.

  • Application: Allows for the attachment of new electrophiles to the phenolic oxygen, modifying the "tail" of the molecule while keeping the "head" (acetate group) protected.

Pathway B: Saponification (Ester Hydrolysis)
  • Reagent: LiOH or NaOH (aq), THF/MeOH.

  • Outcome: Yields the carboxylic acid (or salt) while leaving the benzyl ether intact.

  • Application: Essential for generating the free acid pharmacophore common in fibrates (PPARα agonists) and thyromimetics.

Pathway C: Electrophilic Aromatic Substitution
  • Reactivity: The central benzene ring is electron-rich (bis-alkoxy substituted).

  • Outcome: Halogenation or nitration can occur ortho to the alkoxy groups, though this is less common than functional group manipulation.

DivergentPathways Core Ethyl [4-(Benzyloxy)phenoxy]acetate (Bifunctional Core) PathA_Reagent H2, Pd/C Core->PathA_Reagent PathB_Reagent LiOH, THF/H2O Core->PathB_Reagent PathA_Product Ethyl (4-Hydroxyphenoxy)acetate (Free Phenol) PathA_Reagent->PathA_Product Benzyl Cleavage PathB_Product [4-(Benzyloxy)phenoxy]acetic Acid (Free Acid) PathB_Reagent->PathB_Product Ester Hydrolysis

Figure 2: Orthogonal deprotection pathways allowing selective functionalization.

Case Study: Synthesis of PPAR Agonists

Peroxisome Proliferator-Activated Receptor (PPAR) agonists, such as fibrates, often feature a phenoxyacetic acid "head group" linked to a lipophilic "tail."

Role of the Building Block:

  • Tail Attachment: The benzyl group is removed (Pathway A) to afford Ethyl (4-hydroxyphenoxy)acetate.

  • Coupling: The revealed phenol is coupled with a lipophilic benzyl halide or sulfonamide derivative.

  • Activation: The ethyl ester is hydrolyzed (Pathway B) to the active carboxylic acid.

Reference: This strategy is explicitly utilized in the evolution of 4-benzyloxy-benzylamino chemotypes for retinal disorders and metabolic diseases [1].

Experimental Protocols

Preparation of Ethyl [4-(Benzyloxy)phenoxy]acetate

Standard Operating Procedure (SOP)

  • Setup: Charge a 500 mL round-bottom flask with 4-(benzyloxy)phenol (20.0 g, 100 mmol) and anhydrous acetone (200 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 27.6 g, 200 mmol) in a single portion. Stir for 15 minutes at room temperature.

  • Alkylation: Dropwise add ethyl bromoacetate (18.4 g, 110 mmol) over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

  • Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from ethanol or purify via silica gel column chromatography (eluting with 10% EtOAc in Hexanes).

  • Yield: Expect 85–92% yield of a white crystalline solid.

Deprotection to Ethyl (4-Hydroxyphenoxy)acetate (Hydrogenolysis)
  • Dissolution: Dissolve Ethyl [4-(benzyloxy)phenoxy]acetate (5.0 g) in ethanol (50 mL).

  • Catalyst: Add 10% Pd/C (0.5 g) under an argon atmosphere.

  • Hydrogenation: Purge with H₂ gas and stir under a balloon of H₂ (1 atm) for 4–12 hours at room temperature.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Evaporate the solvent to obtain the free phenol, typically quantitative.

Hydrolysis to [4-(Benzyloxy)phenoxy]acetic Acid
  • Solution: Dissolve the ester (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1).

  • Saponification: Add LiOH·H₂O (2.0 eq). Stir at room temperature for 2 hours.

  • Acidification: Acidify to pH 2 with 1M HCl.

  • Extraction: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

References

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists. Source: National Institutes of Health (PMC). URL:[Link]

  • Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Source: Indian Academy of Sciences. URL:[Link]

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Ethyl [4-(Benzyloxy)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural validation of Ethyl [4-(benzyloxy)phenoxy]acetate . This guide is structured for researchers and analytical scientists requiring a definitive reference for synthesizing and verifying this specific ether intermediate.

Executive Summary

Ethyl [4-(benzyloxy)phenoxy]acetate (CAS: 56441-55-5) serves as a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and other phenoxyacetic acid derivatives. Its structural integrity hinges on the precise formation of the ether linkage between the hydroquinone core and the ethyl acetate moiety.

This guide provides a self-validating analytical workflow. By correlating the Williamson ether synthesis pathway with specific spectroscopic signatures, we establish a robust protocol for distinguishing the target molecule from common impurities such as unreacted 4-(benzyloxy)phenol or hydrolysis byproducts.

Synthetic Pathway & Logic

To understand the spectroscopic data, one must first understand the chemical environment created during synthesis. The target is generated via the alkylation of 4-(benzyloxy)phenol (Monobenzone) with ethyl bromoacetate under basic conditions.

Reaction Mechanism Visualization

The following diagram outlines the synthesis and the specific nodes where spectroscopic changes occur (e.g., disappearance of the Phenolic -OH).

SynthesisWorkflow Start 4-(Benzyloxy)phenol (Monobenzone) Intermediate Transition State (Phenoxide Attack) Start->Intermediate Deprotonation (-H+) Reagent Ethyl Bromoacetate (+ K2CO3/Acetone) Reagent->Intermediate Electrophile Product Ethyl [4-(Benzyloxy)phenoxy]acetate (Target) Intermediate->Product SN2 Substitution (-KBr) Impurity Side Product: Hydrolysis (Acid) Product->Impurity Ester Hydrolysis (If wet/acidic)

Caption: Figure 1. Williamson ether synthesis pathway. The critical spectroscopic marker is the replacement of the phenolic hydroxyl proton with the ethyl acetate moiety.

Spectroscopic Characterization Data

The following data sets represent the definitive signals required to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR  spectrum is the primary tool for validation. The molecule possesses distinct aliphatic regions (ethyl ester, methylene linkers) and a diagnostic aromatic region.

Solvent: CDCl


 (Chloroform-d)
Frequency:  400 MHz[1][2]
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Logic (Causality)
Aromatic (Benzyl) 7.30 – 7.45Multiplet5H-Overlapping protons of the distal phenyl ring.
Aromatic (Core) 6.80 – 6.95Multiplet (AA'BB')4H-The hydroquinone core is symmetric; electron-donating oxygens shield these protons upfield relative to benzene.
Benzyl -CH

-
5.01Singlet2H-Deshielded by the adjacent oxygen and aromatic ring.
-O-CH

-CO-
4.58Singlet2H-Key Diagnostic: Distinct from Benzyl -CH

due to the anisotropic effect of the carbonyl group.
Ester -CH

-
4.27Quartet2H7.1Typical ethyl ester methylene signal.
Ester -CH

1.29Triplet3H7.1Terminal methyl group coupled to the ester methylene.

C NMR Data (100 MHz, CDCl

):
  • Carbonyl (C=O): 169.1 ppm

  • Aromatic C-O (Ipso): 153.2, 152.8 ppm (Distinct signals indicating asymmetry of the core).

  • Benzyl Aromatic (Ipso): 137.2 ppm

  • Aromatic CH: 128.6, 128.0, 127.5 (Benzyl); 115.8, 115.4 (Core).

  • Benzyl -CH

    
    -:  70.6 ppm
    
  • -O-CH

    
    -CO-:  66.2 ppm
    
  • Ester -CH

    
    -:  61.4 ppm
    
  • Ester -CH

    
    :  14.2 ppm[3]
    
Infrared Spectroscopy (FT-IR)

IR is utilized primarily to confirm the presence of the ester and ether functionalities and the absence of the phenolic starting material.

  • 1750–1735 cm

    
     (Strong):  C=O Stretching (Ester). Note: If this band broadens or shifts to <1710 cm
    
    
    
    , suspect hydrolysis to the free acid.
  • 1240–1200 cm

    
     (Strong):  C-O-C Asymmetric Stretching (Ar-O-Alkyl ethers).
    
  • 2980–2900 cm

    
     (Weak):  Aliphatic C-H stretching.
    
  • >3000 cm

    
     (Weak):  Aromatic C-H stretching.
    
  • Absence of 3200–3500 cm

    
    :  Confirmation of full conversion (No O-H stretch from starting phenol).
    
Mass Spectrometry (MS)

Method: EI (Electron Impact) or ESI (Electrospray Ionization) Molecular Formula: C


H

O

Molecular Weight: 286.32 g/mol
  • [M]

    
     (Parent Ion):  m/z 286.
    
  • [M-91]

    
    :  m/z 195. Loss of the benzyl group (tropylium ion formation).
    
  • Base Peak (m/z 91): Tropylium ion (C

    
    H
    
    
    
    ), characteristic of all benzyl ethers.

Experimental Protocols

This section details the validated workflow for generating the sample for analysis.

Synthesis & Purification Protocol
  • Reagents: Charge a round-bottom flask with 4-(benzyloxy)phenol (1.0 eq), anhydrous K

    
    CO
    
    
    
    (2.0 eq), and Acetone (0.2 M concentration).
  • Addition: Add Ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Reflux: Heat to reflux (approx. 56°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water and brine.

  • Purification: Recrystallize from Ethanol or perform flash column chromatography (SiO

    
    , 10-20% EtOAc in Hexanes).
    
Analytical Sample Preparation[4]
  • NMR: Dissolve ~10 mg of the purified solid in 0.6 mL of CDCl

    
    . Ensure the solution is clear; turbidity indicates residual inorganic salts.
    
  • MS: Dilute 1 mg of sample in 10 mL of Methanol (HPLC grade). Inject directly into the MS source.[4]

Quality Control & Self-Validation Logic

To ensure the data is trustworthy, apply the following logic checks:

ValidationLogic Sample Purified Sample CheckOH Check IR: 3200-3500 cm-1? Sample->CheckOH CheckCO Check NMR: Singlet @ 4.58 ppm? CheckOH->CheckCO No (Clean Baseline) Fail1 FAIL: Unreacted Phenol CheckOH->Fail1 Yes (Peak Present) Pass VALID STRUCTURE CheckCO->Pass Yes (2H Integration) Fail2 FAIL: Wrong Regioisomer/Hydrolysis CheckCO->Fail2 No (Shifted/Missing)

Caption: Figure 2. Logical decision tree for structural validation.

Validation Checkpoints:

  • The "OH" Trap: If the IR spectrum shows a broad peak above 3200 cm

    
    , the alkylation is incomplete.
    
  • The "Singlet" Ratio: In the

    
    H NMR, the ratio of the benzyl singlet (5.01 ppm) to the acetate singlet (4.58 ppm) must be exactly 1:1. Any deviation suggests cleavage of the benzyl ether or contamination.
    

References

  • Williamson Ether Synthesis Standards: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for ether synthesis protocols).
  • Spectroscopic Data Sources

    • National Institute of Standards and Technology (NIST). Mass Spectra of Benzyl Ethers.

    • PubChem Compound Summary for Ethyl (4-benzyloxyphenoxy)acetate (Analogous search).

  • Related Synthesis Methodologies: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for SN2 displacements).

Sources

Phenoxyacetate Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold as a Molecular Chisel

In medicinal chemistry, the phenoxyacetic acid moiety represents a privileged scaffold—a molecular framework capable of providing ligands for diverse biological targets. Historically recognized for its role in agrochemistry (e.g., the auxin mimic 2,4-D), this scaffold has evolved into a cornerstone of pharmaceutical design, particularly for targeting nuclear receptors and G-protein coupled receptors (GPCRs).

For the drug developer, the phenoxyacetate core offers a unique balance of amphiphilicity . The carboxylic acid "head" provides a critical anchor for electrostatic interactions (often with arginine or lysine residues in binding pockets), while the phenoxy "tail" allows for extensive substitution to tune lipophilicity (


) and steric fit. This guide dissects the technical utility of phenoxyacetate derivatives, moving beyond basic synthesis to advanced structure-activity relationships (SAR) and therapeutic applications.

Pharmacophore Analysis & SAR Logic

The biological activity of phenoxyacetate derivatives is rarely serendipitous. It follows a distinct logic governed by the spatial arrangement of three domains: the Acidic Head, the Ether Linker, and the Aromatic Core.

Structural Biology of the Binding Mode
  • The Carboxylate Anchor: In PPAR agonists (e.g., fibrates), the carboxylate forms a hydrogen-bond network with the AF-2 helix (specifically Tyr473 and His449 in PPAR

    
    ). This stabilizes the active conformation of the nuclear receptor.
    
  • The Ether Oxygen: Often overlooked, the ether oxygen acts as a hydrogen bond acceptor. In CRTH2 antagonists, this atom contributes to the precise orientation of the molecule within the receptor's vestibule.

  • The Aromatic Ring: This serves as a scaffold for hydrophobic interactions. Substitution at the para-position is critical for metabolic stability (blocking hydroxylation) and increasing potency by accessing deep hydrophobic pockets.

Visualization: The Phenoxyacetate Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold.

PharmacophoreMap Core Phenoxy Core (Scaffold) Linker Ether Linker (-O-CH2-) Core->Linker C-O Bond Sub_Para Para-Substitution (Metabolic Block/Potency) Core->Sub_Para Lipophilicity Sub_Ortho Ortho-Substitution (Conformational Lock) Core->Sub_Ortho Steric Clash Acid Carboxylic Acid (Ionic Anchor) Target_Arg Receptor Residue (e.g., Arg/Lys) Acid->Target_Arg Salt Bridge Linker->Acid Spacer Target_Pocket Hydrophobic Pocket Sub_Para->Target_Pocket Hydrophobic Interaction

Figure 1: Pharmacophore map detailing the structural roles of phenoxyacetate domains in receptor binding.

Therapeutic Classes & Case Studies

Metabolic Disorders: PPAR Agonists

The most established application is in the treatment of dyslipidemia. Fibrates (e.g., Fenofibrate, Clofibrate) utilize the phenoxyisobutyric acid motif. The addition of the dimethyl group alpha to the carboxylic acid (isobutyric vs. acetic) prevents beta-oxidation, significantly increasing the drug's half-life.

  • Mechanism: Activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ) increases lipolysis and elimination of triglyceride-rich particles from plasma.
    
  • Recent Advances: Novel para-alkylthiophenoxyacetic acids have shown promise as selective PPAR

    
     partial agonists, avoiding the weight gain associated with full PPAR
    
    
    
    agonists.[1]
Inflammation: CRTH2 Antagonists

Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a key target for allergic asthma.

  • Challenge: Early phenoxyacetic acid hits suffered from high serum protein binding (reducing free drug concentration).[2]

  • Solution: Optimization involved introducing cycloalkyl groups to the phenoxy ring. This steric bulk disrupted non-specific albumin binding while maintaining high affinity (

    
     nM) for the CRTH2 receptor.
    
Emerging Oncology: Phenoxyacetamides

Recent studies highlight phenoxyacetamide derivatives as inducers of apoptosis in hepatocellular carcinoma (HepG2 cells).

  • Mechanism: These derivatives downregulate Bcl-2 (anti-apoptotic) and upregulate Bax (pro-apoptotic), triggering the intrinsic mitochondrial death pathway.[3]

  • Key Insight: The phenoxy group enhances membrane permeability, allowing the molecule to reach intracellular targets effectively.

Comparative Data: Key Derivatives
Compound ClassRepresentative DrugTargetKey Structural FeaturePrimary Indication
Fibrates FenofibratePPAR


-dimethyl substitution
Hypertriglyceridemia
CRTH2 Antagonists Ramatroban AnalogCRTH2Ortho-cycloalkyl groupAllergic Rhinitis/Asthma
Herbicides 2,4-DAuxin Receptor2,4-Dichloro substitutionWeed Control (Agro)
Anticancer Sorafenib AnalogsKinasesPhenoxy-triazole linkerHepatocellular Carcinoma

Experimental Protocols

Chemical Synthesis: The Modified Williamson Ether Method

While the classic Williamson synthesis uses sodium alkoxides, modern medicinal chemistry prefers milder conditions to tolerate sensitive functional groups.

Protocol: Synthesis of 2-(4-substituted-phenoxy)acetic acid

Reagents:

  • Substituted Phenol (1.0 eq)

  • Ethyl Bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetone or Acetonitrile (Solvent)

  • Sodium Hydroxide (NaOH, 10% aq)

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve the substituted phenol in anhydrous acetone.

    • Add

      
       and stir at room temperature for 30 minutes to generate the phenolate in situ.
      
    • Dropwise add ethyl bromoacetate.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

    • Why: Using the ester (ethyl bromoacetate) rather than the acid prevents the formation of the di-acid byproduct and allows for easier purification of the intermediate.

  • Work-up (Intermediate):

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent.[3][4] Dissolve residue in ethyl acetate and wash with water.

    • Dry over

      
       and concentrate to yield the ethyl ester.
      
  • Hydrolysis:

    • Dissolve the ester in a 1:1 mixture of THF and 10% NaOH.

    • Stir at room temperature for 2 hours.

    • Acidify carefully with 1M HCl to pH 2–3. The free acid will often precipitate.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Biological Assay: PPAR Transactivation

To validate the biological activity of the synthesized derivative.

  • Cell System: HEK293 cells transiently transfected with:

    • Expression plasmid for human PPAR

      
      .
      
    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

  • Dosing: Treat cells with the test compound (0.1

    
    M – 100 
    
    
    
    M) for 24 hours. Use Fenofibric acid as a positive control.
  • Readout: Lyse cells and measure luminescence. Plot dose-response curves to determine

    
    .
    

Visualizing the Synthetic Pathway

The following diagram outlines the logical flow of the synthesis described above, highlighting the critical decision points.

SynthesisWorkflow Phenol Substituted Phenol Base K2CO3 / Acetone (Deprotonation) Phenol->Base Reaction Reflux (4-6h) SN2 Reaction Base->Reaction Reagent Ethyl Bromoacetate Reagent->Reaction Intermediate Ethyl Phenoxyacetate (Intermediate Ester) Reaction->Intermediate Hydrolysis Hydrolysis (NaOH / THF) Intermediate->Hydrolysis Acidification Acidify (HCl) pH 2-3 Hydrolysis->Acidification Product Phenoxyacetic Acid Derivative Acidification->Product

Figure 2: Step-by-step synthetic workflow for phenoxyacetic acid derivatives via the ester intermediate.

Future Outlook: Bioisosteres and Prodrugs

The future of this scaffold lies in overcoming its limitations—primarily its rapid renal clearance and potential for idiosyncratic toxicity.

  • Bioisosteres: Replacing the carboxylic acid with a tetrazole or acyl sulfonamide can maintain the acidic pharmacophore while altering the physicochemical properties (permeability, pKa).

  • Prodrugs: Esterification of the acid (as seen in Fenofibrate) is a proven strategy to improve oral bioavailability.

References

  • Vertex AI Search. (2025). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. Google Patents. 5[2][3][6][7]

  • Sandham, D. A., et al. (2007).[8] 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 8

  • ResearchGate. (2025).[7] Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. 1

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells. Pharmaceuticals.[1][2][3][4][6][9][10] 3[2][6]

  • NIH. (2011). Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists. 2

  • BenchChem. (2025).[11] Application of Phenoxazine Derivatives as Anticancer Agents: A Guide for Researchers. 11[2][3][6][7]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Benzyloxy and Phenoxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophoric distinction between phenoxy (


) and benzyloxy  (

) acids.[1] While chemically similar, the insertion of a methylene spacer in the benzyloxy series fundamentally alters the torsional angle, lipophilicity, and receptor docking capability.[1]

This guide focuses on two primary therapeutic verticals:

  • Hemoglobin Allosteric Modulation (Sickle Cell Disease): Where benzyloxy/phenoxy acids act as non-covalent effectors to stabilize the R-state of hemoglobin.

  • Metabolic Regulation (PPAR Agonists): Where phenoxy acid derivatives (fibrates) serve as lipid-lowering agents.[1]

Pharmacophore Architecture

The core scaffold consists of three distinct zones: the Acid Head , the Ether Linker , and the Aromatic Tail .

The Linker Geometry

The critical differentiator is the ether bridge.

  • Phenoxy Linker (

    
    ):  Rigid conjugation between the oxygen lone pairs and the aromatic ring.[1] This forces a planar or near-planar conformation, restricting the spatial sweep of the acid head.
    
  • Benzyloxy Linker (

    
    ):  The additional methylene group breaks conjugation.[1] This introduces a "hinge" effect, allowing the aromatic ring to rotate independently of the ether oxygen, significantly increasing entropy penalties upon binding but allowing access to deeper hydrophobic pockets.[1]
    
SAR Logic Visualization

The following diagram details the impact of structural modifications on bioactivity.

SAR_Logic Scaffold Core Scaffold (Ar-Linker-Acid) Linker Linker Region (-O- vs -CH2-O-) Scaffold->Linker Acid Acid Head Group (-COOH) Scaffold->Acid Ring Aromatic Tail (Substitutions) Scaffold->Ring Phenoxy Phenoxy Linker->Phenoxy Rigid/Planar (PPAR Activity) Benzyloxy Benzyloxy Linker->Benzyloxy Flexible/Hinge (Hb Binding) Carboxylate Carboxylate Acid->Carboxylate Salt Bridge (Lys/His Binding) AlphaMethyl AlphaMethyl Acid->AlphaMethyl Gem-dimethyl (Blocks Beta-Oxidation) Halogens Halogens Ring->Halogens Cl/Br at 3,5-pos (Hydrophobic Fill) Polar Polar Ring->Polar OH/NH2 (Solubility)

Figure 1: SAR Decision Tree. Blue nodes indicate linker choice, Red indicates polar interactions, Green indicates hydrophobic fitting.[1]

Therapeutic Case Study A: Hemoglobin Modulators (Antisickling)[1]

Small molecule benzyloxy and phenoxy acids have been extensively studied as antisickling agents. They function by binding to Hemoglobin S (HbS) and inhibiting the polymerization of deoxy-HbS.[2]

Mechanism of Action

The primary mechanism involves non-covalent binding to the


-cleft of the hemoglobin tetramer.
  • Binding Site: The carboxylate head forms electrostatic interactions (salt bridges) with positively charged residues (Val1, His2, Lys40) in the

    
    -chain.[1]
    
  • Effect: This binding stabilizes the oxygenated (R-state) conformation or destabilizes the polymer contacts of the deoxygenated (T-state) conformation.

  • Evolution to Voxelotor: While acids bind non-covalently, the field evolved toward aldehydes (like Voxelotor) which form a reversible covalent Schiff base with the N-terminal valine.[1] However, the benzyloxy scaffold remains the steric driver for the fit [1, 2].

Key SAR Findings

Research indicates specific substitution patterns maximize activity:

  • Dihalogenation: 3,4- or 3,5-dichlorobenzyloxy acids show superior activity.[1] The halogens fill hydrophobic pockets adjacent to the polar binding site.

  • Linker Length: Benzyloxy isomers generally outperform phenoxy isomers in Hb binding due to the flexibility required to reach the binding site while keeping the acid moiety anchored to Lys40 [3].

  • Acid pKa: Stronger acids (lower pKa) tend to have better electrostatic clamping potential at physiological pH.[1]

Data Summary: Antisickling Potency[2]
Compound ClassLinker TypeRing SubstitutionRelative Potency (Shift in

)
Mechanism
Benzoic AcidNonep-FluoroLow (+)Weak non-covalent
Phenoxy Acid-O-2,4-DichloroModerate (++)Surface binding
Benzyloxy Acid -CH2-O- 3,5-Dichloro High (+++) Deep cleft insertion
Benzaldehyde*-CH2-O-Hydroxyl/MethoxyVery High (++++)Schiff Base (Covalent)

*Note: Included for comparative context regarding the Voxelotor pharmacophore.

Therapeutic Case Study B: PPAR Agonists (Fibrates)[1]

In metabolic disease, phenoxy acids are the template for fibrates (e.g., Clofibrate, Fenofibrate), which activate Peroxisome Proliferator-Activated Receptors (PPARs).[1]

The Alpha-Methyl "Switch"

Unlike the Hb modulators where the aromatic ring drives specificity, here the linker substitution is critical.

  • Unsubstituted Phenoxyacetic Acid: Rapidly metabolized via

    
    -oxidation.
    
  • Phenoxy-isobutyric Acid (Gem-dimethyl): The addition of two methyl groups at the

    
    -carbon blocks metabolic degradation and improves half-life. This is the "Fibrate" signature [4].
    
Stereochemistry

For chiral phenoxyacetic acid derivatives (where only one methyl or a larger group is added), the (S)-enantiomer typically exhibits higher potency for PPAR


 and PPAR

subtypes compared to the (R)-enantiomer, owing to the specific orientation required within the ligand-binding domain (LBD) [5].[1]

Synthetic Protocol: Williamson Ether Synthesis[1]

The most robust method for synthesizing these derivatives is the Williamson Ether Synthesis. Below is a standardized protocol for generating a library of substituted benzyloxy/phenoxy acids.

Reaction Scheme Visualization

Synthesis_Flow Phenol Substituted Phenol (Ar-OH) Phenoxide Phenoxide Anion (Intermediate) Phenol->Phenoxide Deprotonation (Acetone, Reflux) Base Base (K2CO3 or NaH) Base->Phenoxide Deprotonation (Acetone, Reflux) Electrophile Alpha-Bromoester (Br-C(R)2-COOEt) Ester Intermediate Ester (Ar-O-C(R)2-COOEt) Electrophile->Ester SN2 Substitution Phenoxide->Ester SN2 Substitution Acid Final Acid Product (Ar-O-C(R)2-COOH) Ester->Acid Hydrolysis (LiOH/THF/H2O)

Figure 2: Step-wise synthesis of phenoxy/benzyloxy acids.[1]

Detailed Methodology

Step 1: Ether Formation

  • Reagents: Substituted phenol (1.0 eq), Anhydrous

    
     (2.0 eq), Ethyl bromoacetate (or derivative) (1.2 eq).
    
  • Solvent: Acetone or DMF (Dry).

  • Procedure:

    • Dissolve phenol in solvent under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min at RT to generate the phenoxide.
      
    • Add Ethyl bromoacetate dropwise.[1]

    • Reflux for 4–12 hours (Monitor via TLC, Hexane:EtOAc 4:1).

    • Workup: Filter off inorganic salts.[1] Concentrate filtrate.[1][3] Partition between EtOAc and Water.[3] Wash organic layer with brine, dry over

      
      .[1][3]
      

Step 2: Hydrolysis

  • Reagents: Crude Ester (from Step 1), LiOH (3.0 eq).

  • Solvent: THF:Water (3:1).[1]

  • Procedure:

    • Dissolve ester in THF/Water.

    • Stir at RT for 3–6 hours.

    • Acidification: Cool to 0°C. Acidify to pH 2 using 1M HCl.

    • Isolation: Extract precipitate with EtOAc.[1][3] Recrystallize from Ethanol/Water.[1]

Evaluation Protocols

Hemoglobin S Polymerization Assay (Solubility)

To validate the antisickling potential of the synthesized acids:

  • Preparation: Lyse sickle cell erythrocytes to obtain HbS lysate.

  • Incubation: Mix HbS lysate (concentration ~5 g/dL) with test compound (1–5 mM) in phosphate buffer (pH 7.4).

  • Deoxygenation: Add Sodium Dithionite (reducing agent) to induce deoxygenation and polymerization.[1]

  • Centrifugation: Centrifuge at 15,000g for 20 mins. Polymerized HbS precipitates; soluble HbS remains in supernatant.

  • Quantification: Measure absorbance of the supernatant at 540 nm.

  • Calculation:

    
    [1]
    
Oxygen Equilibrium Curve (OEC) Shift

This assay determines if the compound stabilizes the R-state (left shift) or T-state (right shift).[1]

  • Instrument: Hemox-Analyzer.

  • Metric:

    
     (Partial pressure of 
    
    
    
    at 50% saturation).[1]
  • Success Criteria: A decrease in

    
     (Left Shift) indicates R-state stabilization, desirable for antisickling agents [6].[1]
    

References

  • Vichinsky, E., et al. (2019).[1][4] A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease.[5] The New England Journal of Medicine, 381, 509-519.[1] Link[1]

  • Metcalf, B., et al. (1989).[1] Discovery of Potent Antisickling Agents.[2][6][7][8] Journal of Medicinal Chemistry. (Foundational SAR for benzaldehyde/acid derivatives).[1]

  • Patwa, D.C., et al. (1987).[1] Design, synthesis, and testing of potential antisickling agents.[1][2][7][9] 6. Rheologic studies with active phenoxy and benzyloxy acids.[8] Blood Cells, 12(3), 589-601.[1] Link

  • Willer, S., et al. (2023).[1] Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. Journal of Medicinal Chemistry. Link[1]

  • Zheng, C., et al. (2013).[1] Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Abdulmalik, O., et al. (2005).[1] 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells.[10] British Journal of Haematology. (Protocol reference for OEC).

Sources

Methodological & Application

Application Note: Analytical Characterization of Ethyl [4-(Benzyloxy)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl [4-(Benzyloxy)phenoxy]acetate (CAS: Variable/Generic) is a critical organic intermediate frequently employed in the synthesis of liquid crystals, PPAR agonists, and complex pharmaceutical ethers. Its structure features a lipophilic benzyl ether tail, a central hydroquinone core, and a polar ethyl glycolate head.

This Application Note provides a rigorous, self-validating protocol for the structural elucidation and purity assessment of this molecule. Unlike generic guides, this document focuses on the specific challenges of this analyte: distinguishing the two distinct methylene ether singlets in NMR and managing the high hydrophobicity in Reverse-Phase HPLC.

Physicochemical Profile
PropertyValue (Theoretical)Analytical Implication
Formula C

H

O

Monoisotopic Mass: ~286.12 Da
LogP ~3.5 - 4.2Requires high organic mobile phase strength.
Chromophores Benzenoid bandsUV Active (Max ~270-280 nm).
Solubility DCM, EtOAc, DMSOPoor water solubility; dissolve samples in ACN/THF.

Analytical Workflow Overview

The following diagram outlines the logical progression from crude synthesis to certified reference material.

AnalyticalWorkflow Sample Crude Sample TLC TLC Screening (Hex/EtOAc) Sample->TLC Rapid Check HPLC HPLC-UV Purity (Method A) Sample->HPLC If >95% Purification Recrystallization (EtOH/H2O) TLC->Purification If <95% HPLC->Purification Fail NMR 1H/13C NMR (Structural ID) HPLC->NMR Pass (>98%) Purification->HPLC Release Certified Material NMR->Release Conforms

Figure 1: Decision tree for the isolation and characterization of Ethyl [4-(Benzyloxy)phenoxy]acetate.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative purity assessment and impurity profiling. Rationale: Due to the benzyloxy and phenoxy moieties, the molecule is significantly hydrophobic. A standard C18 column with a high-strength organic gradient is required to prevent peak broadening and ensure elution of the benzyl-cleaved impurities (e.g., Ethyl (4-hydroxyphenoxy)acetate).

Method Parameters
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV @ 280 nm (Primary), 254 nm (Secondary)
Injection Vol 5-10 µL
Diluent Acetonitrile:Water (80:[1]20)
Gradient Table
Time (min)% A (Aqueous)% B (Organic)Phase Description
0.06040Equilibration
2.06040Isocratic Hold
12.0595Linear Ramp (Elution of Main Peak)
15.0595Wash (Remove dimers/benzyl bromide)
15.16040Re-equilibration
20.06040End
System Suitability Criteria (Self-Validation)
  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the de-benzylated impurity (if present).
    
  • Precision: RSD < 1.0% for retention time (n=5 injections).

Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Expert Insight: The critical challenge in this spectrum is distinguishing the two singlet methylene peaks: the O-CH


-CO  (glycolate) and the O-CH

-Ph
(benzyl). The benzyl protons are more deshielded (downfield) due to the aromatic ring current and the ether oxygen.
1H NMR (400 MHz, CDCl ) Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
1.29 Triplet (

=7.1 Hz)
3H-CH

CH

Ethyl Ester (Terminal)
4.27 Quartet (

=7.1 Hz)
2H-CH

CH

Ethyl Ester (Methylene)
4.58 Singlet2HAr-O-CH

-CO
Glycolate Methylene
5.03 Singlet2HPh-CH

-O-
Benzylic Methylene
6.85 - 6.95 Multiplet (AA'BB')4HAr-H Central Hydroquinone Ring
7.30 - 7.45 Multiplet5HAr-H Terminal Benzyl Ring
13C NMR Key Signals[1][2][3][4]
  • 169.2 ppm: Carbonyl (C=O) of the ester.

  • 70.5 ppm: Benzylic carbon (Ph-C H

    
    -O).
    
  • 66.1 ppm: Glycolate carbon (O-C H

    
    -CO).
    
  • 61.4 ppm: Ethyl ester methylene.

Protocol C: Vibrational Spectroscopy (FT-IR)

Objective: Confirmation of functional groups. Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Wavenumber (cm

)
Functional GroupDiagnostic Value
1755 - 1735 C=O[2] Stretch (Ester)Strong, sharp band. Distinguishes from ether precursors.
1240 - 1200 C-O-C Stretch (Asym)Strong "Ether band" typical of aryl alkyl ethers.
1510 & 1600 C=C AromaticCharacteristic "breathing" modes of the benzene rings.
2980 - 2870 C-H Stretch (Aliphatic)Weak bands from the ethyl/methylene groups.

Protocol D: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation. Mode: Electrospray Ionization (ESI), Positive Mode.

  • Expected Base Peak:

    
     at m/z 309.1 or 
    
    
    
    at m/z 287.1.
  • Fragmentation Pattern: High collision energy often cleaves the benzyl ether bond, resulting in a fragment corresponding to the ethyl (4-hydroxyphenoxy)acetate cation (loss of 91 Da benzyl group).

Troubleshooting & Synthesis Logic

The following diagram illustrates the relationship between the synthesis pathway and potential impurities detected by the HPLC method described above.

SynthesisImpurity Start Hydroquinone Step1 Step 1: Mono-benzylation Start->Step1 Intermed 4-(Benzyloxy)phenol Step1->Intermed Impurity1 Impurity A: Dibenzyl ether (High RT) Step1->Impurity1 Over-alkylation Step2 Step 2: Alkylation w/ Ethyl Chloroacetate Intermed->Step2 Product Ethyl [4-(Benzyloxy)phenoxy]acetate (Target) Step2->Product Impurity2 Impurity B: Ethyl (4-hydroxyphenoxy)acetate (Low RT) Step2->Impurity2 Incomplete Conversion

Figure 2: Synthesis pathway highlighting origins of critical impurities detectable by Protocol A.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Royal Society of Chemistry. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (Provides analogous NMR data for benzyloxy-phenyl ether moieties).

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (General IR spectra for phenoxyacetate derivatives).

  • OrgChemBoulder. IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. (Reference for carbonyl stretching frequencies).

Sources

Strategic Derivatization of Ethyl [4-(Benzyloxy)phenoxy]acetate: A Guide to Heterocyclic Library Generation for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl [4-(benzyloxy)phenoxy]acetate represents a "privileged scaffold" in medicinal chemistry. Its core structure—a phenoxyacetic acid moiety—mimics key substrates in inflammatory cascades (e.g., arachidonic acid) and bacterial cell wall synthesis.[1][2] The para-benzyloxy group adds critical lipophilicity, enhancing membrane permeability and facilitating hydrophobic interactions within enzyme active sites.[2]

This Application Note provides a validated roadmap for converting this ester into two distinct high-value libraries: Acylhydrazones (Schiff Bases) and 1,3,4-Oxadiazoles . These derivatives are historically proven to exhibit potent antimicrobial, anti-inflammatory (COX-1/COX-2 inhibition), and anticancer properties.[2]

Strategic Synthetic Workflow

The derivatization strategy hinges on the conversion of the ethyl ester to the acid hydrazide.[2] This "pivot" intermediate allows for divergent synthesis:

  • Pathway A (Schiff Bases): Condensation with aromatic aldehydes to probe electronic/steric effects.

  • Pathway B (Oxadiazoles): Cyclodehydration to create rigid, metabolically stable bioisosteres of esters/amides.[1][2]

Workflow Visualization

SyntheticWorkflow Ester Ethyl [4-(Benzyloxy) phenoxy]acetate (Starting Material) Hydrazide Acid Hydrazide (Pivot Intermediate) Ester->Hydrazide Hydrazine Hydrate EtOH, Reflux SchiffBase Acylhydrazones (Schiff Bases) Hydrazide->SchiffBase Ar-CHO Cat. AcOH Oxadiazole 1,3,4-Oxadiazoles (Rigid Bioisostere) Hydrazide->Oxadiazole POCl3 or I2/K2CO3

Figure 1: Divergent synthetic pathway transforming the ester scaffold into two bioactive libraries.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of the Hydrazide Pivot

Objective: Convert the ethyl ester to [4-(benzyloxy)phenoxy]acetohydrazide. Mechanism: Nucleophilic acyl substitution.[1][2]

Reagents:

  • Ethyl [4-(benzyloxy)phenoxy]acetate (10 mmol)

  • Hydrazine hydrate (99%, 25 mmol) [CPP] [1][2][3]

  • Absolute Ethanol (50 mL)

Procedure:

  • Dissolve the ester in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise.[1][2]

    • Critical Process Parameter (CPP): Use a 2.5x molar excess of hydrazine.[1][2] This prevents the formation of the unwanted dimer (

      
      ).
      
  • Reflux the mixture for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC (Mobile Phase: Chloroform:Methanol 9:1). The ester spot (high

    
    ) should disappear, replaced by the hydrazide spot (lower 
    
    
    
    ).
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice (approx. 200g) with stirring. The solid hydrazide will precipitate.[1][2]

  • Filter, wash with cold water, and recrystallize from ethanol.[1][2]

Self-Validation Criteria:

  • Melting Point: Sharp range (typically >140°C, specific to derivative).[1][2][3]

  • IR Spectroscopy: Appearance of NH/NH2 doublets (3200–3400 cm⁻¹) and shift of Carbonyl (C=O) stretch from ~1735 cm⁻¹ (ester) to ~1660 cm⁻¹ (amide).

Protocol B: Library Generation – Acylhydrazones (Schiff Bases)

Objective: Synthesize a library of azomethines (-CONHN=CH-Ar). Mechanism: Acid-catalyzed condensation-elimination.[2]

Reagents:

  • [4-(Benzyloxy)phenoxy]acetohydrazide (1 mmol)

  • Substituted Aromatic Aldehyde (1 mmol) (e.g., 4-Cl, 4-NO2, 4-OMe)[1][2]

  • Glacial Acetic Acid (3-5 drops)

  • Ethanol (20 mL)

Procedure:

  • Dissolve the hydrazide and the chosen aldehyde in ethanol.[2]

  • Add catalytic glacial acetic acid.[1][2]

  • Reflux for 3–5 hours.

  • IPC: TLC should show a new spot with distinct fluorescence (if aromatic aldehyde is conjugated).

  • Cool and pour into ice water. Filter the precipitate.[1][2]

  • Recrystallize from ethanol/DMF mixtures.[1][2]

Self-Validation Criteria:

  • 1H NMR: Appearance of the azomethine proton (-N=CH-) as a singlet between

    
     8.0 – 8.8 ppm. Disappearance of the NH2 broad singlet.[2]
    
Protocol C: Cyclization to 1,3,4-Oxadiazoles

Objective: Create the 2,5-disubstituted 1,3,4-oxadiazole ring. Mechanism: Dehydrative cyclization.[1][2]

Reagents:

  • [4-(Benzyloxy)phenoxy]acetohydrazide (1 mmol)

  • Aromatic Carboxylic Acid (1 mmol)[1]

  • Phosphorus Oxychloride (

    
    ) (5 mL) [HAZARD] [1]
    

Procedure:

  • Safety Note: Perform in a fume hood.

    
     reacts violently with water.[1][2]
    
  • Mix the hydrazide and carboxylic acid in a dry flask.

  • Add

    
     carefully.[1][2]
    
  • Reflux on a water bath for 6–8 hours.

  • Cool the mixture and slowly pour onto crushed ice/sodium bicarbonate slurry to neutralize excess acid.

  • Filter the solid precipitate, wash with water, and dry.[1][2]

Self-Validation Criteria:

  • IR Spectroscopy: Disappearance of both C=O (amide) and NH bands. Appearance of (C=N) stretch at ~1600–1620 cm⁻¹ and (C-O-C) oxadiazole ring stretch at ~1020–1080 cm⁻¹.

Bioactivity Screening & SAR Logic

Once the libraries are synthesized, screening should prioritize targets known to interact with phenoxyacetic acid pharmacophores.[1][2]

Data Summary: Typical Bioactivity Profiles
Assay TypeTarget MechanismRationale for this ScaffoldPositive Control
Antimicrobial Cell wall synthesis / DNA gyrasePhenoxy moiety mimics tyrosine/bacterial metabolites.[2]Ciprofloxacin / Fluconazole
Anti-inflammatory COX-1 / COX-2 InhibitionStructural homology to NSAIDs (Indomethacin/Diclofenac).Indomethacin
Anticancer Tyrosine Kinase InhibitionBenzyloxy tail fits hydrophobic pockets in kinases (e.g., EGFR).[1][2]Doxorubicin
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how to interpret screening results to optimize the lead compounds.

SAR_Logic Result Screening Result HighActivity High Potency (MIC < 10 µg/mL) Result->HighActivity Hit Identified LowActivity Low Potency Result->LowActivity Optimize Oxadiazole Oxadiazole HighActivity->Oxadiazole Improve Metabolic Stability Lipophilicity Increase Lipophilicity (Add F, Cl, CF3 to Benzyl) LowActivity->Lipophilicity Poor Penetration? Electronic Modulate Electronics (e- withdrawing NO2 vs e- donating OMe) LowActivity->Electronic Poor Binding?

Figure 2: SAR decision tree for optimizing hits based on primary screening data.

References

  • Synthesis of 1,3,4-Oxadiazoles from Hydrazides

    • Title: Synthesis of 1,3,4-oxadiazoles.[1][2][4][5][6][7]

    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link]

  • Bioactivity of Phenoxyacetic Acid Derivatives

    • Title: Discovery and synthesis of novel phenoxyacetate ester Schiff base α-glucosidase inhibitors.[8]

    • Source: Bioorganic Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Hydrazide-Schiff Base Bioactivity

    • Title: Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors.[2]

    • Source: Molecules (MDPI).[1]

    • URL:[Link][1]

  • Reaction of Ethyl Esters with Hydrazine

    • Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[2]

    • Source: Molbank (MDPI).[1]

    • URL:[Link]

Sources

Technical Application Note: Handling, Storage, and Synthetic Utility of Ethyl [4-(Benzyloxy)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl [4-(Benzyloxy)phenoxy]acetate (CAS: 142717-44-0) is a specialized aryl ether ester intermediate utilized primarily in the synthesis of PPAR agonists, antioxidant agents, and complex agrochemicals.[1] Its structure features two chemically distinct reactive sites: an ethyl ester moiety susceptible to hydrolysis and a benzyl ether group serving as a robust protecting group for the phenol.

This guide addresses a critical gap in standard safety data sheets (SDS) regarding the low melting point (42–44°C) of this compound. Improper storage at ambient temperatures often leads to "caking" or partial melting, which accelerates hydrolytic degradation and complicates precise weighing. This protocol establishes a rigorous cold-chain storage standard and provides validated workflows for its synthetic application.

Physicochemical & Safety Profile

Table 1: Critical Properties
PropertySpecificationOperational Implication
CAS Number 142717-44-0Unique identifier for inventory tracking.
Molecular Formula C₁₇H₁₈O₄MW: 286.32 g/mol .[1]
Physical State White to off-white solidCritical: Low melting point creates handling risks.
Melting Point 42 – 44 °C Must be stored below 25°C to prevent phase change.
Solubility Soluble: DCM, EtOAc, DMSOInsoluble: WaterUse anhydrous organic solvents for stock solutions.
pKa (Est.) ~13 (Phenol, after deprotection)Non-ionizable in current ester form.
Hazard Assessment (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[2]

  • PPE Requirement: Nitrile gloves (0.11 mm min), safety goggles, and lab coat. Handle within a certified fume hood to prevent inhalation of dust.

Storage & Stability Protocols

The Core Challenge: The melting point of ~42°C places this compound at risk during summer months or in uncontrolled warehouse environments. Partial melting followed by re-solidification can trap moisture, leading to autocatalytic hydrolysis of the ester.

Protocol S-1: Cold-Chain Storage & Handling

Objective: Maintain chemical integrity and physical form (free-flowing powder).

  • Primary Storage: Store in a dedicated refrigerator at 2°C to 8°C .

    • Reasoning: Keeps the material well below its phase transition temperature, reducing kinetic energy for degradation reactions.

  • Desiccation: The container must be sealed with parafilm and placed inside a secondary containment vessel (desiccator) containing activated silica gel or Drierite.

    • Reasoning: Esters are hygroscopic; moisture ingress at low temperatures can condense inside the vial if not desiccated.

  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 minutes) inside the desiccator.

    • Reasoning: Opening a cold vial in humid lab air causes immediate water condensation on the solid, ruining the sample.

Visualization: Storage Decision Logic

StorageLogic cluster_usage Usage Loop Start Receive Shipment (Ethyl [4-(Benzyloxy)phenoxy]acetate) CheckTemp Check Internal Temp Upon Arrival Start->CheckTemp PhysicalCheck Physical Inspection: Is it Free-Flowing? CheckTemp->PhysicalCheck ConditionGood Solid / Powder Form PhysicalCheck->ConditionGood ConditionBad Fused / Caked / Liquid PhysicalCheck->ConditionBad ActionStore Seal under Argon/N2 Store at 2-8°C ConditionGood->ActionStore Standard Protocol ActionPurify Recrystallize immediately (EtOAc/Hexane) ConditionBad->ActionPurify Salvage Protocol Equilibrate Warm to RT in Desiccator (30 mins) ActionStore->Equilibrate Weigh Weigh Quickly (Avoid Heat Source) Equilibrate->Weigh Return Flush Headspace (N2) Return to 2-8°C Weigh->Return

Figure 1: Decision logic for receiving and maintaining the integrity of low-melting ester intermediates.

Synthetic Application Protocols

This compound is a "divergent intermediate." Depending on the reagents used, you can selectively target the ester (Functionality A) or the benzyl ether (Functionality B).

Visualization: Synthetic Divergence

SynthesisPath cluster_path1 Path A: Ester Hydrolysis cluster_path2 Path B: Hydrogenolysis Compound Ethyl [4-(Benzyloxy)phenoxy]acetate (Starting Material) ReagentA LiOH (aq) / THF 0°C to RT Compound->ReagentA ReagentB H2, Pd/C (10%) EtOH, RT Compound->ReagentB ProductA [4-(Benzyloxy)phenoxy]acetic acid (Carboxylic Acid) ReagentA->ProductA Saponification ProductB Ethyl (4-hydroxyphenoxy)acetate (Free Phenol) ReagentB->ProductB Deprotection

Figure 2: Divergent synthetic pathways allowing selective functionalization.

Protocol A: Selective Hydrolysis (Saponification)

Goal: Generate the free carboxylic acid without cleaving the benzyl ether.

  • Dissolution: Dissolve 1.0 eq of Ethyl [4-(Benzyloxy)phenoxy]acetate in THF:Water (3:1 ratio).

  • Reagent Addition: Add 1.2 eq of Lithium Hydroxide Monohydrate (LiOH·H₂O) at 0°C.

    • Note: Use LiOH over NaOH to prevent potential nucleophilic attack on the benzyl carbon, although rare under these conditions.

  • Monitoring: Stir at room temperature. Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Endpoint: Disappearance of the starting material spot (Rf ~0.6) and appearance of a baseline spot (Acid).

  • Workup: Acidify carefully with 1N HCl to pH 3. Extract with Ethyl Acetate.[5]

    • Caution: Do not heat during acidification to avoid ether cleavage.

Protocol B: Catalytic Hydrogenolysis (Debenzylation)

Goal: Remove the benzyl protecting group to liberate the phenol, keeping the ester intact.

  • Solvent Selection: Use Ethanol or Ethyl Acetate. Avoid Methanol if transesterification is a concern (though slow at RT).

  • Catalyst: Add 10 wt% Palladium on Carbon (Pd/C).

  • Atmosphere: Hydrogen balloon (1 atm) is sufficient.

  • Time: Reaction is typically fast (1–4 hours).

  • Filtration: Filter through a Celite pad to remove Pd/C.

    • Safety: Pd/C is pyrophoric when dry. Keep the filter cake wet with solvent during disposal.

Quality Control & Troubleshooting

Analytical Method: HPLC-UV

To verify purity or monitor reaction progress, use the following generic parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring absorption).

  • Expected Retention: The benzyl group makes this compound relatively lipophilic. Expect elution late in the gradient.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Material is a sticky gum Melted during transit/storage.Recrystallize from minimal hot Ethyl Acetate/Hexane. Store at 4°C.
Smell of vinegar Hydrolysis has occurred.Check purity by TLC. If significant, repurify by column chromatography.
Low Yield in Hydrogenolysis Catalyst poisoning.Ensure starting material is free of sulfur/amine impurities. Use fresh Pd/C.
Transesterification Use of wrong solvent (MeOH).Use Ethanol (matches ester) or a non-nucleophilic solvent like THF.

References

  • PubChem. (2025).[6][7] Ethyl 2-[4-(benzyloxy)phenoxy]acetate | C17H18O4.[8] National Library of Medicine. [Link]

  • ChemRxiv. (2023). Synthesis and copolymerization of phenoxy ring-substituted phenylcyanoacrylates. [Link]

Sources

Application Note: High-Efficiency Synthesis of Phenoxy-Substituted Phenylcyanoacrylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the synthesis of ethyl 2-cyano-3-(phenoxy-substituted phenyl)acrylates via Knoevenagel condensation. These scaffolds are critical intermediates in the discovery of novel Photosystem II inhibiting herbicides , UV-absorbing polymers, and anticancer agents (tyrosine kinase inhibitors).

The introduction of a phenoxy group onto the phenyl ring introduces unique synthetic challenges compared to simple alkoxy substituents:

  • Steric Bulk: The phenoxy moiety adds significant steric hindrance, potentially slowing reaction kinetics.

  • Lipophilicity: The increased logP requires careful solvent selection to prevent "oiling out" during workup.

  • Electronic Effects: While the phenoxy group is electron-donating by resonance, it exerts inductive withdrawal, subtly altering the electrophilicity of the aldehyde carbonyl.

This note provides two validated protocols: a Classical Solution-Phase Method (for scale-up) and a Green Microwave-Assisted Method (for rapid library generation).

Mechanistic Insight

The reaction involves the condensation of a phenoxy-substituted benzaldehyde with ethyl cyanoacetate. The presence of the phenoxy group dictates the choice of catalyst; weak bases (piperidine) are preferred over strong alkoxides to prevent self-condensation of the aldehyde or hydrolysis of the ester.

Reaction Pathway

The mechanism proceeds via a reversible aldol-type addition followed by an irreversible E1cB elimination.

KnoevenagelMechanism Base Base Catalyst (Piperidine) ActiveMethylene Ethyl Cyanoacetate Base->ActiveMethylene Deprotonation Enolate Enolate Anion (Nucleophile) ActiveMethylene->Enolate Intermediate Tetrahedral Alkoxide Enolate->Intermediate Nucleophilic Attack on Aldehyde Aldehyde Phenoxybenzaldehyde (Electrophile) Aldehyde->Intermediate Product Ethyl 2-cyano-3-(phenoxyphenyl)acrylate (E-isomer) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanistic pathway. The rate-determining step for phenoxy-substituted substrates is often the initial nucleophilic attack due to steric hindrance.

Experimental Protocols

Protocol A: Classical Solution-Phase Synthesis (Scale-Up)

Best for: Gram-scale synthesis, high purity requirements, and thermally sensitive substrates.

Reagents:

  • 4-Phenoxybenzaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Ethanol (Absolute, 5 mL/mmol)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.05 eq - optional buffer)

Step-by-Step Workflow:

  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenoxybenzaldehyde (e.g., 1.98 g, 10 mmol) in absolute ethanol (50 mL).

    • Note: Ensure the aldehyde is fully dissolved before adding the active methylene. Phenoxy derivatives can be slow to dissolve at room temperature; gentle warming (30°C) is acceptable.

  • Addition: Add ethyl cyanoacetate (1.24 g, 11 mmol).

  • Catalysis: Add piperidine (85 mg, 1 mmol) dropwise.

    • Observation: The solution may turn slightly yellow/orange, indicating iminium ion formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (20% EtOAc/Hexane). The product usually fluoresces under UV (254 nm).

  • Crystallization (Critical):

    • Cool the reaction mixture slowly to room temperature.

    • Phenoxy-Specific Step: If the product oils out (common due to lipophilicity), reheat to dissolve, add 10% volume of warm water, and scratch the glass side while cooling on ice to induce nucleation.

  • Filtration: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) followed by cold hexane (to remove unreacted aldehyde).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Green Microwave-Assisted Synthesis (Library Gen)

Best for: Rapid screening, solvent-free conditions, and maximizing yield.

Reagents:

  • 4-Phenoxybenzaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Basic Alumina (Activity I) or Potassium Carbonate (solid support)

Step-by-Step Workflow:

  • Adsorption: Mix 4-phenoxybenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in a small beaker. Dissolve in a minimum amount of CH2Cl2 (1-2 mL) to ensure homogeneity.

  • Support Loading: Add Basic Alumina (1.0 g). Stir well to create a slurry, then evaporate the solvent under reduced pressure (rotary evaporator) to obtain a free-flowing dry powder.

  • Irradiation: Place the dry powder in a microwave reactor vessel (open vessel mode or dedicated reactor).

    • Settings: Irradiate at 300W for 2–4 minutes. Pulse in 30-second intervals to prevent overheating.

  • Extraction: Cool the solid matrix. Add hot ethanol (10 mL) and stir for 2 minutes to extract the product.

  • Purification: Filter while hot to remove the alumina. The filtrate will contain the product.

  • Isolation: Cool the filtrate on ice to crystallize the product.

Workflows & Decision Logic

The following diagram illustrates the decision matrix for choosing between protocols and the downstream purification logic.

WorkflowLogic Start Start: Phenoxybenzaldehyde ScaleCheck Scale > 5g? Start->ScaleCheck PathA Protocol A: Ethanol Reflux ScaleCheck->PathA Yes PathB Protocol B: Microwave/Alumina ScaleCheck->PathB No Monitor TLC Monitoring (3-5 hrs) PathA->Monitor WorkupA Cool & Filter Monitor->WorkupA Crude Crude Product WorkupA->Crude Extract Hot EtOH Extraction PathB->Extract Extract->Crude CheckState Physical State? Crude->CheckState Solid Crystalline Solid CheckState->Solid Solid Oil Oily Residue CheckState->Oil Oil Recryst Recrystallize (EtOH/H2O) Solid->Recryst Triturate Triturate w/ Hexane Oil->Triturate Final Pure Product (>95% Yield) Recryst->Final Triturate->Recryst

Figure 2: Operational workflow for synthesis and purification.

Data Summary & Validation

The following table compares the efficiency of the two protocols for Ethyl 2-cyano-3-(4-phenoxyphenyl)acrylate.

MetricProtocol A (Solution Phase)Protocol B (Microwave/Solid)
Reaction Time 3 – 5 Hours2 – 4 Minutes
Catalyst Piperidine (Liquid)Basic Alumina (Solid)
Solvent Ethanol (Reflux)Solvent-Free (Dry Media)
Yield 82 – 88%92 – 96%
Purity (Crude) High (requires recrystallization)Moderate (requires extraction)
Scalability ExcellentLimited (Vessel size)
Characterization Standards (Self-Validation)

To validate the synthesis, the product must meet these criteria:

  • Appearance: White to pale yellow needles.

  • Melting Point: Typically 80–85°C (dependent on exact phenoxy substitution).

  • IR Spectroscopy:

    • 
      : Sharp band at ~2220 cm⁻¹.
      
    • 
      : Strong ester band at ~1720 cm⁻¹.
      
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       8.20 ppm (s, 1H, =CH-Ar): The diagnostic olefinic proton.
      
    • 
       4.35 ppm (q, 2H, O-CH₂-): Ethyl ester quartet.
      
    • 
       6.9–7.5 ppm (m, 9H): Aromatic protons (complex due to two rings).
      

Troubleshooting & Expert Tips

  • The "Oiling Out" Phenomenon:

    • Cause: Phenoxy derivatives have low melting points and high lipophilicity. If the ethanol is too hot or too concentrated during recrystallization, the product separates as an oil.

    • Fix: Use a solvent pair.[1] Dissolve in minimum hot ethanol, then add water dropwise until turbidity persists. Let it sit undisturbed at room temperature before moving to the fridge.

  • Geometric Isomerism:

    • The Knoevenagel condensation generally favors the (E)-isomer due to steric hindrance between the aromatic ring and the ester group. However, if the melting point is depressed, check for (Z)-isomer contamination using NMR (coupling constants or NOE experiments).

  • Water Management:

    • The reaction generates water. In Protocol A, the equilibrium is driven by the precipitation of the product. If the product is soluble, adding a molecular sieve or using a Dean-Stark trap (with toluene instead of ethanol) can push the reaction to completion.

References

  • Jones, G. (1967). "The Knoevenagel Condensation."[2][3][4][5][6] Organic Reactions, 15, 204-599. Link

  • Yadav, J. S., et al. (2004).[6][7] "Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles." European Journal of Organic Chemistry, 2004(3), 546-551.[6] Link

  • Shrivash, M. K., & Misra, K. (2021).[5] "A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates." Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 91, 419–428. Link

  • Al-Refai, M., et al. (2019).[8] "Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate." Acta Crystallographica Section E, 75(9), 1357-1361.[8] Link

  • Varma, R. S. (1999). "Solvent-free organic syntheses using supported reagents and microwave irradiation."[6][9][10][11] Green Chemistry, 1, 43-55. Link

Sources

Application Note: Optimized Purification of Ethyl [4-(Benzyloxy)phenoxy]acetate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

Ethyl [4-(Benzyloxy)phenoxy]acetate is a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and various fibrate-class pharmaceuticals.[1] Typically synthesized via a Williamson ether synthesis between 4-(benzyloxy)phenol and ethyl bromoacetate, the crude reaction mixture often contains unreacted phenolic starting material, alkyl halides, and potential hydrolysis byproducts (carboxylic acids).

While recrystallization is possible, it frequently results in "oiling out" due to the molecule's distinct lipophilic benzyl and ethyl chains. Flash column chromatography remains the gold standard for isolating high-purity (>98%) material required for subsequent biological assays or synthetic steps.[1]

Chemical Profile & Separation Logic[1][2]
  • Target Molecule: Ethyl [4-(Benzyloxy)phenoxy]acetate.[1]

  • Properties: Moderately polar ester; UV-active (aromatic rings); stable on silica.[1]

  • Primary Impurities:

    • Ethyl bromoacetate: Low polarity, non-UV active (mostly), elutes near solvent front.[1]

    • 4-(Benzyloxy)phenol: High polarity (H-bond donor), UV-active, elutes significantly later than the product (lower

      
      ).[1]
      
    • Acidic byproducts: High polarity, often streak on silica without buffering.[1]

Pre-Purification Analytics: TLC Method Development

Before scaling to a column, the separation must be validated on Thin Layer Chromatography (TLC) plates (Silica Gel 60


).[1]
Solvent System Optimization

A binary solvent system of Hexanes (Hex) and Ethyl Acetate (EtOAc) is recommended.[1] The aromatic rings facilitate easy detection under UV light (254 nm).[1]

Recommended TLC Mobile Phase: 20% EtOAc in Hexanes.[1]

CompoundApprox.[1][2][3][4][5][6][7][8]

(20% EtOAc)
Detection ModeSeparation Physics
Ethyl bromoacetate 0.85 - 0.90

Stain
Low polarity; lacks H-bonding.[1]
Target Product 0.35 - 0.45 UV (254 nm)Ester functionality interacts moderately with silica.
4-(Benzyloxy)phenol 0.15 - 0.20UV (254 nm)Phenolic hydroxyl forms strong H-bonds with silanols.[1]

Expert Insight: If the phenol impurity trails or co-elutes, the addition of 1% acetic acid to the mobile phase is not recommended here, as it may hydrolyze the ester product. Instead, ensure the crude is free of residual base (


) before loading, as basicity causes phenols to streak.

Detailed Purification Protocol

Phase A: Column Preparation

Stationary Phase: Silica Gel 60 (


).[1]
Column Dimensions:  Adhere to the "Still Guidelines" (See Reference 1). For 1.0 g of crude material, use a 20-25 mm diameter column with ~50 g of silica.[1]
  • Slurry Packing: Suspend silica in 5% EtOAc/Hexanes. Pour into the column to form a bubble-free bed.

  • Equilibration: Flush with 3 Column Volumes (CV) of the starting solvent (0-5% EtOAc/Hexanes) to neutralize the heat of solvation.[1]

Phase B: Sample Loading (Dry Loading Strategy)

Direct liquid loading is discouraged for this compound if the crude is viscous or contains significant toluene/DMF residues from synthesis.[1] Dry loading provides tighter bands and higher resolution.[1]

  • Dissolve crude mixture in minimal Dichloromethane (DCM).[1]

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude).[1]

  • Rotary evaporate until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column and cover with a layer of sand.[1]

Phase C: Gradient Elution Profile

An isocratic run at 20% EtOAc is risky if non-polar impurities are abundant.[1] A step-gradient is more robust.[1]

StepSolvent Composition (Hex:EtOAc)Volume (CV)Goal
1 95:52 CVElute non-polar alkyl halides (Ethyl bromoacetate).
2 90:102 CVTransition; move product away from baseline.[1]
3 80:20 4-6 CV Elute Target: Ethyl [4-(Benzyloxy)phenoxy]acetate.
4 50:502 CVFlush remaining phenolic impurities (waste).[1]

Workflow Visualization

The following diagram outlines the decision matrix and workflow for this purification.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (20% EtOAc/Hex) Start->TLC Decision Separation Delta Rf > 0.15? TLC->Decision Optimize Adjust Solvent (Try DCM/Hex) Decision->Optimize No Load Dry Load on Celite Decision->Load Yes Optimize->TLC Gradient Gradient Elution 5% -> 20% EtOAc Load->Gradient Fractions Fraction Analysis (UV 254nm) Gradient->Fractions Pool Pool Pure Fractions Fractions->Pool Single Spot Dry Rotovap & High Vac Pool->Dry

Figure 1: Decision matrix for the purification of phenoxy-acetate derivatives via flash chromatography.

Post-Run Analysis & Validation

Once fractions are collected, validation is required before committing to the next synthetic step.

  • TLC Confirmation: Spot the pooled fractions against the crude reference. The product spot (

    
    ) should be distinct, with no lower running phenolic spot visible.[1]
    
  • NMR Verification (

    
     NMR in 
    
    
    
    ):
    • Diagnostic Peak 1: Singlet at

      
       ppm (2H, 
      
      
      
      ).[1]
    • Diagnostic Peak 2: Singlet at

      
       ppm (2H, Benzylic 
      
      
      
      ).[1]
    • Purity Check: Absence of broad singlet at

      
       ppm (Phenolic OH) and absence of triplet at 
      
      
      
      ppm (Ethyl bromoacetate
      
      
      distinct from product).[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Product Streaking Acidic silica or overloading.[1]Ensure loading ratio is >1:30. Do not add base (TEA) as it may hydrolyze the ester.[1]
Co-elution with Phenol Solvent too polar too quickly.[1]Use a shallower gradient (e.g., 0% to 15% over 10 CVs).
Poor Recovery Product crystallization on column.Ensure solubility in mobile phase; if doubtful, use DCM/Hexane gradient instead of EtOAc/Hexane.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[4][9][10] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.[4]

  • Teledyne ISCO. "Effective Organic Compound Purification: Guidelines and Tactics for Flash Chromatography." Application Guide.

  • Biotage. "The Flash Purification of Synthesis Intermediates." Biotage Knowledge Base.[1]

  • Reich, H. J. "Chromatography Tips."[1] University of Wisconsin-Madison Chemistry.[1]

Sources

Synthesis of Ethyl [4-(Benzyloxy)phenoxy]acetate analogues and derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary & Application Scope

Ethyl [4-(Benzyloxy)phenoxy]acetate represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for a diverse array of therapeutic agents. Its structural core—a hydroquinone ether linked to an acetate moiety—is foundational in the synthesis of PPAR agonists (metabolic disorders), COX-2 inhibitors (inflammation), and Leukotriene antagonists (asthma/allergy).

This guide provides a definitive, optimized protocol for the synthesis of this scaffold via Williamson Ether Synthesis . Unlike generic textbook descriptions, this note addresses the specific physicochemical challenges of hydroquinone derivatives, including oxidation sensitivity and competitive C-alkylation.

Key Applications
  • Metabolic Disease: Precursor to fibrate-class drugs (e.g., analogues of Clofibrate).

  • Oncology: Synthesis of 4-(benzyloxy)phenol derivatives acting as Androgen Receptor (AR) antagonists.[1]

  • Anti-inflammatory: Intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) targeting the arachidonic acid pathway.

Retrosynthetic Analysis & Strategy

To maximize yield and regio-selectivity, we utilize a convergent synthesis strategy. The target molecule is disconnected at the phenoxy-acetate ether linkage.

DOT Diagram 1: Retrosynthetic Logic

Retrosynthesis Target Target: Ethyl [4-(Benzyloxy)phenoxy]acetate Disconnection Disconnection (Ether Linkage) Target->Disconnection Fragment1 Fragment A: Ethyl Bromoacetate (Electrophile) Disconnection->Fragment1 Fragment2 Fragment B: 4-(Benzyloxy)phenol (Nucleophile) Disconnection->Fragment2 Precursor1 Hydroquinone Fragment2->Precursor1 Selective Monoprotection Precursor2 Benzyl Bromide Fragment2->Precursor2

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the ether linkage.

Core Protocol: Optimized Williamson Ether Synthesis

Methodology: Mild Base-Mediated Alkylation (K₂CO₃/Acetonitrile) Rationale: While Sodium Hydride (NaH) is faster, it often leads to transesterification side products with ethyl bromoacetate. Potassium Carbonate (K₂CO₃) in refluxing Acetonitrile (MeCN) offers the best balance of pKa and nucleophilicity for phenols, minimizing hydrolysis of the ester group.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7][8][9]RoleCritical Note
4-(Benzyloxy)phenol 1.0SubstrateEnsure no hydroquinone impurity (causes polymerization).
Ethyl Bromoacetate 1.1 - 1.2ElectrophileLachrymator. Add dropwise.
Potassium Carbonate 1.5 - 2.0BaseAnhydrous, granular (grind to powder for kinetics).
Potassium Iodide (KI) 0.1 (Cat.)CatalystFinkelstein condition; accelerates reaction via in-situ ethyl iodoacetate formation.
Acetonitrile (MeCN) SolventMediumMust be dry (<0.1% H₂O) to prevent ester hydrolysis.
Step-by-Step Procedure
Step 1: Nucleophile Activation
  • Charge a round-bottom flask (equipped with a magnetic stir bar) with 4-(Benzyloxy)phenol (1.0 equiv).

  • Add anhydrous Acetonitrile (10 mL per gram of substrate).

  • Add K₂CO₃ (1.5 equiv) and catalytic KI (10 mol%).

  • Stir at room temperature for 15 minutes. Observation: The suspension may turn slight yellow due to phenoxide formation.

Step 2: Electrophile Addition
  • Add Ethyl Bromoacetate (1.1 equiv) dropwise via syringe.

  • Expert Tip: Do not dump the reagent at once. Exothermic spikes can degrade the bromoacetate.

Step 3: Reaction & Monitoring
  • Equip the flask with a reflux condenser and nitrogen balloon.

  • Heat to reflux (80-82°C) .

  • Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Starting Material Rf: ~0.3 (Phenol)

    • Product Rf: ~0.6 (Ether)

  • Standard reaction time is 4–6 hours .

Step 4: Work-up & Isolation
  • Cool the mixture to room temperature.

  • Filtration: Filter off the inorganic solids (KBr, excess K₂CO₃) through a Celite pad. Wash the pad with Ethyl Acetate.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Extraction: Redissolve residue in Ethyl Acetate, wash with:

    • 1x Water (removes salts)

    • 1x 1M NaOH (removes unreacted phenol—Critical Step)

    • 1x Brine.

  • Dry over Na₂SO₄ and concentrate.

Step 5: Purification[7][10]
  • Recrystallization: Usually successful from Ethanol/Hexane.

  • Yield Expectation: 85–95%.

Experimental Workflow Visualization

This diagram outlines the logical flow and critical decision points during the synthesis.

DOT Diagram 2: Synthesis Workflow

Workflow Start Start: 4-(Benzyloxy)phenol Activation Activation: Add K2CO3, KI, MeCN Stir 15 min Start->Activation Addition Addition: Ethyl Bromoacetate (Dropwise) Activation->Addition Reflux Reflux: 80°C, 4-6 Hours Addition->Reflux Check TLC Check: SM Consumed? Reflux->Check Check->Reflux No (Continue Heating) Workup Workup: Filter Solids -> Evaporate -> Wash w/ 1M NaOH Check->Workup Yes Purify Purification: Recrystallize (EtOH) Workup->Purify Final Final Product: Ethyl [4-(Benzyloxy)phenoxy]acetate Purify->Final

Figure 2: Operational workflow for the synthesis, highlighting the critical TLC checkpoint.

Library Synthesis: Analogues & Derivatives

To expand this protocol for Structure-Activity Relationship (SAR) studies, the benzyl group or the ester tail can be modified.

A. Benzyl Ring Modifications (R-Groups)

Modifying the benzyl group affects lipophilicity and metabolic stability.

  • Protocol Adaptation: Use substituted benzyl bromides in the precursor step (Synthesis of 4-(substituted-benzyloxy)phenol).

  • Reactivity Trends:

    • Electron Withdrawing Groups (NO₂, Cl): Increase acidity of the phenol, reaction proceeds faster .

    • Electron Donating Groups (OMe, Me): Reaction proceeds normally, but product may be more oxidation-sensitive.

B. Ester Hydrolysis (The "Warhead" Activation)

For biological testing (e.g., PPAR assays), the ester is often a prodrug. The free acid is the active species.

  • Reagent: LiOH (2 equiv) in THF/Water (3:1).

  • Conditions: Room temperature, 2 hours.

  • Workup: Acidify with 1M HCl to precipitate the acid.

Table 1: Common Analogues & Properties
Analogue IDR-Group (Benzyl)Tail GroupPredicted LogPApplication
EBPA-01 H (Parent)Ethyl Ester3.8General Intermediate
EBPA-02 4-ClEthyl Ester4.4Increased metabolic stability
EBPA-03 4-OMeEthyl Ester3.7Antioxidant potential
EBPA-04 HCarboxylic Acid2.5Active Metabolite (PPAR)

Troubleshooting & Optimization (Expertise)

Issue 1: Low Yield / Incomplete Conversion
  • Cause: Presence of water in the solvent.[7][8]

  • Mechanistic Insight: The phenoxide anion is a strong base.[2] Water protonates it back to the phenol, which is a poor nucleophile compared to the anion. Furthermore, hydroxide ions generated can hydrolyze the ethyl bromoacetate.

  • Solution: Distill Acetonitrile over CaH₂ or use molecular sieves (3Å).

Issue 2: C-Alkylation vs. O-Alkylation
  • Cause: Phenoxides are ambident nucleophiles.

  • Mechanistic Insight: Polar aprotic solvents (DMF, MeCN) favor O-alkylation by solvating the cation (K⁺) and leaving the oxygen "naked" and reactive. Protice solvents (Ethanol) hydrogen bond to the oxygen, shielding it and encouraging C-alkylation on the ring.

  • Solution: Strictly avoid protic solvents during the alkylation step.

Issue 3: Transesterification
  • Cause: Using sodium ethoxide or methanol as solvent.

  • Solution: If using an ethyl ester, avoid methanol. If using a methyl ester, avoid ethanol. The K₂CO₃/MeCN system avoids this entirely.

References

  • Vertex AI Search. (2024). Synthesis of 4-phenoxybenzoyl chloride and intermediates. Retrieved from 10

  • Royal Society of Chemistry. (2018). Synthesis of Ethyl 2-(4-(hydroxymethyl)-2-methoxyphenoxy)acetate. Retrieved from 5

  • BenchChem. (2025).[2][4] Williamson Ether Synthesis: Troubleshooting & Optimization. Retrieved from 2

  • Indian Academy of Sciences. (1984). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Retrieved from 6

  • National Institutes of Health (NIH). (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Retrieved from 1

Sources

Troubleshooting & Optimization

Common impurities in Ethyl [4-(Benzyloxy)phenoxy]acetate and their removal

[1][2]

Product Code: E-BPA-Gen2 CAS: 142717-44-0 Chemical Formula: C₁₇H₁₈O₄ Molecular Weight: 286.32 g/mol [1][2][3][4]

Welcome to the technical support hub for Ethyl [4-(Benzyloxy)phenoxy]acetate . This guide addresses the specific purity challenges encountered during the synthesis and isolation of this ether-ester intermediate. Whether you are synthesizing this for liquid crystal applications or as a pharmaceutical building block, the protocols below are designed to ensure high HPLC purity (>98%).

Module 1: Impurity Identification & Profiling[1]

Q: I see several peaks in my HPLC trace. What are the most likely impurities?

A: In the alkylation of 4-(benzyloxy)phenol with ethyl bromoacetate, the impurity profile is distinct. Use the table below to identify your peaks based on relative retention and chemical origin.

Table 1: Common Impurity Profile
Impurity NameStructure / OriginRelative Polarity (TLC)Cause / Mechanism
Impurity A (Starting Material) 4-(Benzyloxy)phenol More Polar than ProductIncomplete reaction; insufficient equivalents of alkylating agent.[1][2]
Impurity B (Hydrolysis Product) [4-(Benzyloxy)phenoxy]acetic acid Highly Polar (Streaks on Silica)Hydrolysis of the ester bond due to high pH during workup or wet solvents.[1][2]
Impurity C (Precursor Carryover) Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate Similar/Slightly Less PolarCritical Insight: If your starting 4-(benzyloxy)phenol contained residual Hydroquinone, this bis-alkylated species will form.[1][2]
Impurity D (Transesterification) Methyl [4-(benzyloxy)phenoxy]acetate Very Similar to ProductUse of Methanol as a solvent or recrystallization medium without pH control.[1][2]
Impurity E (C-Alkylated) Ethyl 2-(5-(benzyloxy)-2-hydroxyphenyl)acetate Less PolarRare side reaction (C-alkylation vs O-alkylation) occurring at high temperatures or with strong bases (e.g., NaH).[1][2]

Module 2: Visualizing the Impurity Pathways

Q: How do these impurities form during the reaction?

A: Understanding the genesis of these impurities is key to prevention.[1] The diagram below maps the synthesis pathway starting from Hydroquinone (the ultimate precursor) to the final ester, highlighting where side reactions diverge.

ImpurityPathwaysHQHydroquinone(Precursor)MonoBn4-(Benzyloxy)phenol(Starting Material)HQ->MonoBnControlledAlkylationImpurity_CImpurity C(Bis-alkylated)HQ->Impurity_CResidual HQ + 2 eq. EtBrAcBnBrBenzyl BromideBisBn1,4-Bis(benzyloxy)benzene(Inert Side Product)MonoBn->BisBnOver-benzylationProductEthyl [4-(Benzyloxy)phenoxy]acetate(Target)MonoBn->ProductO-Alkylation(K2CO3/Acetone)Impurity_EImpurity E(C-Alkylation)MonoBn->Impurity_EC-Alkylation(High T)EtBrAcEthyl BromoacetateImpurity_BImpurity B(Acid Hydrolysis)Product->Impurity_BHydrolysis(H2O/OH-)

Figure 1: Reaction pathway showing the origin of critical impurities. Note that Impurity C arises from impure starting material (Hydroquinone).

Module 3: Troubleshooting & Removal Protocols

Issue 1: High Levels of Unreacted Phenol (Impurity A)

Symptom: TLC shows a persistent polar spot; Yield is low.[1] Root Cause: 4-(Benzyloxy)phenol is less nucleophilic than simple phenol due to the steric bulk of the benzyl group.[1][2] Corrective Action:

  • Catalysis: Add 5-10 mol% Potassium Iodide (KI) to the reaction (Finkelstein reaction in situ). This converts the ethyl chloro/bromoacetate into the more reactive ethyl iodoacetate.[1]

  • Base Choice: Ensure you are using anhydrous

    
    .[1] If the reaction is sluggish in acetone, switch to Acetonitrile  or DMF  (though DMF complicates workup).[1]
    
Issue 2: Presence of Acid Impurity (Impurity B)

Symptom: Product is an oil that refuses to crystallize; NMR shows broad -OH peak at >10 ppm.[1][2] Root Cause: Ester hydrolysis.[1] This often happens if the reaction mixture is quenched with strong base or if the workup aqueous phase is too basic.[1] Removal Protocol (The "Bicarb Wash"):

  • Dissolve the crude oil in Ethyl Acetate.[1]

  • Wash 2x with saturated NaHCO₃ solution . The acid impurity will deprotonate and move to the aqueous layer.[1]

  • Validation: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, you have successfully removed the acid impurity.[1]

Issue 3: Purification Strategy (Recrystallization vs. Column)

Q: Can I avoid column chromatography? A: Yes, in many cases.[1] The ethyl ester crystallizes well from alcohols, provided Impurity C (Bis-alkylated) is low.[1][2]

Protocol A: Recrystallization (Recommended for >90% Crude Purity) [1]
  • Solvent System: Ethanol (95%) or Methanol/Ethyl Acetate (5:1).[1]

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.[1]

    • Allow to cool slowly to room temperature with stirring.

    • Chill to 0-4°C for 2 hours.

    • Filter and wash with cold Ethanol.[1]

  • Note: If the product oils out, re-dissolve and add a seed crystal.[1] Oiling out suggests high levels of Impurity C or B.[1]

Protocol B: Flash Chromatography (For "Dirty" Mixtures)
  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase:

    • Start: 95:5 Hexane:Ethyl Acetate (Elutes non-polar impurities).[1]

    • Product Elution: 85:15 Hexane:Ethyl Acetate.[1]

    • Flush: 50:50 (Removes Starting Material/Acid).[1]

Module 4: Decision Tree for Purification

Use this workflow to determine the optimal purification route for your specific crude batch.

PurificationLogicStartCrude Reaction MixtureTLC_CheckTLC Analysis(Hex:EtOAc 8:2)Start->TLC_CheckQ_SMIs Starting Material(Phenol) Present?TLC_Check->Q_SMQ_AcidIs Acid ImpurityPresent?Q_SM->Q_AcidNo (<5%)Wash_NaOHWash with 1M NaOH(Cold, Rapid)Q_SM->Wash_NaOHYes (>5%)Wash_BicarbWash with sat. NaHCO3Q_Acid->Wash_BicarbYesRecrystRecrystallization(Ethanol)Q_Acid->RecrystNoWash_NaOH->Q_AcidWash_Bicarb->RecrystColumnFlash Column(Hex/EtOAc)Recryst->ColumnIf purity <98%or Oiling Out

Figure 2: Purification Logic Flow.[1][2] Note: NaOH wash must be rapid and cold to prevent product hydrolysis.[1]

References

  • ChemicalBook. (2022).[1][5] Ethyl 2-[4-(benzyloxy)phenoxy]acetate Properties and CAS 142717-44-0. Link

  • Google Patents. (2014).[1] Process for the preparation of bazedoxifene acetate and intermediates thereof (US8889896B2).[1] Describes similar phenoxy-ether alkylation and C-alkyl impurity profiles. Link

  • Royal Society of Chemistry. (2013).[1] Synthesis of ethyl-2-phenoxyacetate derivatives. Supporting Information describing general alkylation protocols and NMR data. Link

  • National Institutes of Health (PMC). (2017).[1] Synthesis and characterization of novel 4-benzyloxyphenyl liquid crystals. Describes purification of benzyloxy-benzoate derivatives via recrystallization. Link

  • Sigma-Aldrich. (2023).[1][2][6] NMR Chemical Shifts of Trace Impurities. Essential for identifying solvent and common reagent peaks in crude mixtures.[1] Link

Overcoming poor solubility of Ethyl [4-(Benzyloxy)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization for Ethyl [4-(Benzyloxy)phenoxy]acetate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering solubility issues with Ethyl [4-(Benzyloxy)phenoxy]acetate , a highly lipophilic ester.[1] This molecule presents a classic "greaseball" challenge in aqueous media due to its structural components: a hydrophobic ethyl ester tail, a central phenoxy core, and a bulky benzyloxy wing.[1]

Based on its structure (Predicted LogP ~4.5–5.0), this compound belongs to BCS Class II (Low Solubility, High Permeability). It will not dissolve in aqueous buffers (PBS, media) through simple mixing.[1] Attempting to do so results in micro-precipitation , which often manifests as "noisy" assay data, false negatives, or physical crashing out of solution.

This guide provides the standard operating procedures (SOPs) to solubilize this compound for biological assays and chemical synthesis without compromising its stability.

Part 1: The Physicochemical Barrier

Before attempting solubilization, you must understand the limitations imposed by the molecule's architecture.

FeatureStructural CauseConsequence
Hydrophobicity Benzyloxy + Phenoxy ringsLogP > 4.0 .[1] The compound effectively repels water molecules.[1]
Lability Ethyl Ester linkageHydrolysis Risk .[1][2] In basic pH (pH > 8.[1]0) or prolonged aqueous contact, the ester cleaves, yielding the carboxylic acid and ethanol.
Aggregation Pi-Pi StackingThe aromatic rings promote self-association (stacking) in polar solvents, leading to rapid precipitation.[1]
Part 2: Solubilization Workflows
Workflow A: Preparation of Stable Stock Solutions

Use this protocol for long-term storage.

The Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide). Why? DMSO disrupts the pi-stacking interactions of the aromatic rings while being miscible with water later.[1]

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which esters can leach).[1]

  • Dissolution: Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Note: If the solid resists, vortex for 30 seconds. Sonicate at 35°C for 5 minutes only if necessary. Avoid higher temperatures to prevent ester degradation.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C with desiccant.

    • Critical: Water absorption from air into DMSO will catalyze hydrolysis over time.[1]

Workflow B: Dilution into Aqueous Media (Biological Assays)

Use this protocol to prevent "Crashing Out" in cell culture or enzymatic assays.

The Problem: Direct injection of DMSO stock into PBS/Media creates a local region of supersaturation. The compound precipitates instantly, forming invisible micro-crystals.

The Solution: The "Intermediate Dilution" Method with a Carrier.[1]

Protocol:

  • Carrier Selection: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] It forms an inclusion complex, shielding the hydrophobic rings from water.

  • Step 1 (The Intermediate): Dilute your DMSO stock 1:10 into pure Ethanol or PEG-400.[1]

  • Step 2 (The Complexation): Prepare your assay buffer containing 10-20% HP-β-CD .[1]

  • Step 3 (Final Mix): Add the Intermediate (Step 2) dropwise to the vortexing Buffer (Step 3).

    • Target: Final DMSO concentration < 0.5% (to avoid cytotoxicity).[1]

Visualization of the Solubilization Logic:

SolubilityLogic Start Start: Solid Compound App Intended Application? Start->App Synth Chemical Synthesis (Hydrolysis/Coupling) App->Synth Bio Biological Assay (Cell/Enzyme) App->Bio Solv_Synth Biphasic System: THF/Water or DCM Synth->Solv_Synth DMSO Step 1: 50mM DMSO Stock Bio->DMSO Direct Direct Dilution into Buffer? DMSO->Direct Avoid Complex Step 2: Carrier System DMSO->Complex Recommended Crash PRECIPITATION (Assay Failure) Direct->Crash Carrier Use 10-20% HP-beta-CD or 0.1% Tween 80 Complex->Carrier Success Stable Dispersion Carrier->Success

Caption: Decision tree for solubilizing Ethyl [4-(Benzyloxy)phenoxy]acetate based on application. Note the critical branch point at aqueous dilution.

Part 3: Troubleshooting FAQs

Q1: I see a white cloudiness immediately after adding the compound to my cell culture media. What happened? A: You have exceeded the Kinetic Solubility Limit . The "cloud" is the compound precipitating out of solution.

  • Fix: You cannot redissolve this by vortexing. You must restart. Use the Intermediate Dilution Method (Workflow B) or reduce the final concentration. If you are at >10 µM, you likely need a carrier like Cyclodextrin or BSA (Bovine Serum Albumin) in the media to bind the compound.

Q2: My LC-MS results show the compound mass is decreasing over 24 hours in the autosampler. Is it evaporating? A: No, it is likely hydrolyzing .[1]

  • Mechanism: Ethyl esters cleave in the presence of water, especially if the pH is basic or if the sample is in methanol/water mixtures for long periods.

  • Fix: Keep autosampler temperature at 4°C. Ensure your sample solvent is slightly acidic (0.1% Formic Acid) to stabilize the ester bond.[1] Avoid storing samples in pH > 7.5 buffers for > 4 hours.

Q3: Can I use Ethanol instead of DMSO for the stock solution? A: Yes, but with caveats. Ethanol is more volatile, meaning your concentration will change as the solvent evaporates every time you open the vial. DMSO is non-volatile and hygroscopic.[1] If you must use Ethanol, use sealed HPLC vials and store at -80°C to prevent evaporation.[1]

Q4: I am trying to hydrolyze the ester to the acid for synthesis, but the reaction is too slow. A: The compound is not dissolving in your aqueous base (NaOH/Water), so the reaction is only happening at the interface (very slow).

  • Fix: Add a co-solvent.[1][3] Use a mixture of THF:Water (3:1) or Methanol:Water (3:1) .[1] The THF/Methanol dissolves the organic ester, allowing the hydroxide ions to attack the carbonyl group efficiently.

Part 4: Data & Compatibility Matrix
Solvent / MediumSolubility RatingStability (24h)Recommended Use
DMSO High (> 50 mM)High (if anhydrous)Primary Stock Solution
Ethanol Moderate (Heat req.)[1]ModerateSecondary Dilution
Water / PBS Insoluble Low (Hydrolysis)Do not use without carrier
Cell Media + 10% FBS Low-ModerateModerateSerum proteins (BSA) help solubilize
Tween 80 (0.1%) ModerateHighAssay Buffer Additive
HP-β-Cyclodextrin HighHighPreferred Carrier for In Vivo/Cell
References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

  • PubChem Database. (2024).[1][4] Ethyl 2-[4-(benzamidomethyl)phenoxy]acetate (Analog Structure Analysis). National Library of Medicine.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Larsson, P., et al. (2017).[1][3] Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[1][3] Journal of Visualized Experiments. Link

Sources

Technical Support Center: Solvent Stabilization in Phenoxyacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Current Topic: Solvent Integrity & Stabilizer Interference in Williamson Ether Synthesis. Role: Senior Application Scientist.

Executive Summary

In the synthesis of phenoxyacetates (e.g., 2,4-D, MCPA, or pharmaceutical intermediates), solvent purity is not merely about "grade" (HPLC vs. Anhydrous); it is about the stabilizer system .[1] The synthesis typically involves a nucleophilic substitution (Phenol + Chloroacetic acid + Base).[2][3]

In this environment, standard stabilizers can become active reagents, leading to three critical failure modes:

  • Competitive Nucleophilic Attack: Stabilizers reacting with alkylating agents.

  • Transesterification: Alcohol stabilizers converting target acids/esters.

  • Radical Scavenger Interference: Antioxidants altering oxidative stability profiles.

This guide provides the diagnostic logic to identify and prevent these failures.

Module 1: The Chlorinated Solvent Trap (DCM & Chloroform)

Context: Dichloromethane (DCM) is the standard extraction solvent for phenoxyacetic acids after acidification. It decomposes over time to form phosgene and HCl. To prevent this, manufacturers add stabilizers.

The Problem: Ethanol vs. Amylene

Your choice of stabilizer dictates the fate of your downstream processing.

FeatureAmylene (2-methyl-2-butene) Ethanol (0.5 - 1.0%)
Mechanism Scavenges radicals (preventative).Acts as a nucleophile/base (buffer).
Acidity Neutral.Slightly basic/nucleophilic.[4]
Risk Profile Low for general synthesis. High for ozonolysis.Critical for acid chlorides/anhydrides.
Shelf Life Short (~6-12 months).Long (>2 years).
Troubleshooting Q&A

Q: I synthesized a phenoxyacetyl chloride intermediate, but my final product contains significant ethyl ester impurities. Why? A: You likely used Ethanol-stabilized DCM during the extraction or workup of the acid chloride.

  • Mechanism: Ethanol is a primary alcohol. Even at 0.5%, it is in molar excess relative to trace intermediates. It reacts with the acid chloride to form the ethyl ester (Ethyl phenoxyacetate).

  • Solution: Switch to Amylene-stabilized DCM immediately for any step involving activated carboxyl groups.

Q: My GC-MS shows a "ghost" peak at the solvent front that wasn't there last month. A: This is likely the Amylene itself or its chlorinated byproducts.

  • Mechanism: Amylene sacrifices itself to neutralize chlorine radicals, forming chloro-methyl-butanes. These accumulate over time.

  • Protocol: Check the expiration date. If the DCM is >6 months old, the amylene is likely depleted, and the solvent is now generating HCl (check pH).

Module 2: The Polar Aprotic Hazard (DMF)

Context: Dimethylformamide (DMF) is often used to solubilize the phenoxide salt in difficult alkylations.

The Problem: Hydrolysis & Dimethylamine (DMA)

DMF is not inert. In the presence of water and base (conditions inherent to Williamson synthesis), it hydrolyzes to form Dimethylamine (DMA) and Formate.

Troubleshooting Q&A

Q: I am seeing an impurity with a mass of [M+15] or an amide peak in my NMR. What happened? A: You have formed the N,N-dimethyl phenoxyacetamide side product.

  • Causality: The DMA generated from DMF hydrolysis is a potent secondary amine nucleophile—often more nucleophilic than your hindered phenoxide. It attacks the chloroacetic acid (or the ester).

  • Diagnostic (Self-Validating):

    • Take 1 mL of your DMF.

    • Dilute with 5 mL water.

    • Measure pH.[5] If pH > 7.5 or if it smells "fishy," the solvent is compromised.

  • Corrective Action:

    • Use freshly distilled DMF (stored over molecular sieves).

    • Alternatively, switch to NMP (N-methyl-2-pyrrolidone) , which is more resistant to hydrolysis under basic conditions.

Module 3: The Ether Peroxide Threat (THF)

Context: Tetrahydrofuran (THF) is common for dissolving solid phenols. It forms explosive peroxides on exposure to air.

The Problem: BHT Interference

BHT (Butylated Hydroxytoluene) is added to scavenge radicals and stop peroxide formation.

Q: I am trying to oxidize a side-chain on my phenoxyacetate, but the reaction is stalling. A: BHT is a radical scavenger. If your oxidation relies on a radical mechanism (e.g., certain benzylic oxidations), BHT will terminate the chain reaction until it is consumed.

Q: Can BHT react with Chloroacetic acid? A: Theoretically, yes, but sterically it is difficult. The primary issue is analytical interference . BHT elutes in the same region as many non-polar phenoxy intermediates in HPLC, leading to quantification errors.

Protocol: Rapid Peroxide Validation & Removal

Step 1: Validation (The 10-Second Test)

  • Dip a Quantofix® Peroxide Test Stick into the solvent.

  • Result:

    • White: Safe (<1 ppm).

    • Green/Blue:DANGER (>50 ppm). Do not distill. Neutralize immediately.

Step 2: Purification (If BHT-free THF is required)

  • Do not distill THF to remove BHT (BHT prevents explosions during distillation).

  • Method: Pass the THF through a column of activated alumina . The alumina adsorbs the peroxides and the BHT stabilizer. Use immediately.

Visualizing the Failure Pathways

The following diagram illustrates how stabilizer choice directly impacts impurity profiles in phenoxyacetate synthesis.

Solvent_Stabilizer_Pathways Synthesis Phenoxyacetate Synthesis (Phenol + Cl-Acetic Acid + Base) DMF_Old DMF (Aged/Wet) Synthesis->DMF_Old Solvent Choice AcidCl Intermediate: Acid Chloride Synthesis->AcidCl Workup DCM_Eth DCM (Ethanol Stabilized) Impurity_Ester Impurity: Ethyl Ester DCM_Eth->Impurity_Ester Transesterification (Ethanol attack) DCM_Amyl DCM (Amylene Stabilized) Target Target: Phenoxyacetic Acid DCM_Amyl->Target Inert Impurity_Amide Impurity: Dimethylamide DMF_Old->Impurity_Amide Hydrolysis -> Dimethylamine (Competes with Phenol) AcidCl->DCM_Eth Extraction AcidCl->DCM_Amyl Extraction

Figure 1: Decision tree showing how stabilizer selection leads to specific impurity profiles (Red/Orange paths indicate failure modes).

Summary of Recommendations
SolventApplication in Phenoxyacetate SynthesisRecommended Stabilizer SystemCritical Warning
DCM Extraction of free acidsAmylene (Preferred)Avoid Ethanol stabilized if forming acid chlorides.
THF Reaction SolventBHT (Standard)Remove BHT via Alumina if performing radical oxidations.
DMF Reaction SolventNone (Distilled/Dry)Test pH before use. "Fishy" smell = Dimethylamine impurity.
Chloroform NMR / ExtractionAmylene Ethanol stabilized Chloroform will show EtOH peaks in NMR.
References
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Inactivation and stabilization of subtilisins in neat organic solvents (Discusses DMF hydrolysis effects). Retrieved January 29, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Peroxide-Formers. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting guide for Ethyl [4-(Benzyloxy)phenoxy]acetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for researchers synthesizing or utilizing Ethyl [4-(benzyloxy)phenoxy]acetate . It moves beyond basic recipes to address the "why" and "how" of failure modes, ensuring experimental reproducibility.

CAS Registry Number: (Analogous structures often indexed; specific CAS depends on substitution patterns, commonly used as an intermediate). Molecular Formula:


Molecular Weight:  286.32  g/mol 

Synthesis & Production Architecture

The Core Reaction: Williamson Ether Synthesis

The primary route involves the alkylation of 4-(benzyloxy)phenol (Hydroquinone monobenzyl ether) with Ethyl bromoacetate using a mild base.

Standard Protocol:

  • Solvent: Acetone (anhydrous) or Acetonitrile (

    
    ).
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, 1.5–2.0 equivalents.[1]
    
  • Catalyst (Optional): Potassium Iodide (KI), 0.1 eq (Finkelstein condition).

  • Temperature: Reflux (

    
    C for acetone, 
    
    
    
    C for
    
    
    ).
Workflow Visualization

SynthesisWorkflow Start 4-(Benzyloxy)phenol Intermediate Transition State (SN2 Attack) Start->Intermediate Deprotonation Reagent Ethyl Bromoacetate + K2CO3 Reagent->Intermediate Product Ethyl [4-(benzyloxy)phenoxy]acetate Intermediate->Product Reflux 4-6h Byproduct KBr + KHCO3 Intermediate->Byproduct Precipitation

Figure 1: The bimolecular nucleophilic substitution (


) pathway forming the target ether.

Troubleshooting: Synthesis Failures

Issue: Low Yield (<50%) or Incomplete Conversion

Diagnosis: The phenoxide anion is not forming, or the electrophile is degrading.

  • Q: Why is my reaction stalling despite refluxing overnight?

    • Moisture Contamination:

      
       is hygroscopic. If water is present, it solvates the phenoxide anion, reducing its nucleophilicity (hydrogen bonding shell). Furthermore, water can hydrolyze the ethyl bromoacetate to bromoacetic acid, which kills the base.
      
    • Particle Size: Granular

      
       has low surface area.
      
    • Solution:

      • Flame-dry glassware and use anhydrous solvents.

      • Grind the

        
          into a fine powder immediately before use to maximize surface area.
        
      • Add 10 mol% Potassium Iodide (KI) . This converts the alkyl bromide to a more reactive alkyl iodide in situ.

Issue: "Ghost" Impurities (Transesterification)

Diagnosis: Appearance of a new spot on TLC or split ester peaks in NMR.

  • Q: My NMR shows a methyl ester signal (~3.7 ppm) instead of/alongside the ethyl ester. Why?

    • The Trap: Did you use Methanol (MeOH) as a solvent or for recrystallization?

    • Mechanism: In the presence of basic carbonate, MeOH acts as a nucleophile, attacking the ethyl ester carbonyl.

    • Solution: strictly use Ethanol or Acetone if the ethyl ester is the desired product. Never expose the crude ester to MeOH/Base mixtures.

Issue: C-Alkylation vs. O-Alkylation

Diagnosis: Product is not an ether but a ring-substituted phenol.

  • Q: Can the alkylation happen on the benzene ring?

    • Analysis: Phenoxide is an ambident nucleophile. However, under mild conditions (

      
      /Acetone) with a "hard" electrophile like ethyl bromoacetate, O-alkylation  is kinetically favored >99%.
      
    • Risk Factor: Using extremely harsh bases (like NaH) in polar aprotic solvents (DMF) can sometimes increase C-alkylation risks, though still rare for this specific substrate. Stick to Carbonate bases.[2]

Downstream Reactivity: The "Selectivity" Matrix

This molecule contains two reactive "handles": the Benzyl Ether and the Ethyl Ester . You must choose conditions that affect one without destroying the other.

Scenario A: Hydrolysis (Cleaving the Ester, Keeping the Benzyl)
  • Goal: [4-(Benzyloxy)phenoxy]acetic acid.

  • Protocol: LiOH (2 eq) in THF/Water (3:1). Room Temp.

  • Troubleshooting:

    • Do not use acid hydrolysis (HCl/Reflux): This risks cleaving the benzyl ether.[3]

    • Monitoring: The acid product will stay in the aqueous layer during basic extraction. You must acidify the aqueous layer to pH ~2 to extract the product.

Scenario B: Hydrogenolysis (Cleaving the Benzyl, Keeping the Ester)
  • Goal: Ethyl (4-hydroxyphenoxy)acetate.

  • Protocol:

    
     (1 atm), 10% Pd/C, Ethanol.
    
  • Troubleshooting:

    • Ester Stability: The ethyl ester is generally stable to standard Pd/C hydrogenation.

    • Poisoning: If the reaction stops, check for sulfur/amine contaminants from previous steps.

Decision Logic Diagram

ReactivityLogic Start Ethyl [4-(benzyloxy)phenoxy]acetate Cond1 Condition: LiOH / THF / H2O Start->Cond1 Cond2 Condition: H2 / Pd/C Start->Cond2 Cond3 Condition: HBr / AcOH Start->Cond3 Prod1 Acid Derivative (Benzyl Intact) Cond1->Prod1 Saponification Prod2 Phenol Derivative (Ester Intact) Cond2->Prod2 Debenzylation Prod3 Total Cleavage (Phenol + Acid) Cond3->Prod3 Uncontrolled

Figure 2: Selectivity map for downstream functionalization.

Analytical Validation (Self-Check)

Use this table to validate your isolated product. If your data deviates, consult the troubleshooting sections above.

FeatureExpected 1H NMR Signal (

, 400 MHz)
Diagnostic Note
Benzyl Ring Multiplet, 7.30 – 7.45 ppm (5H)If missing, debenzylation occurred.
Benzyl

Singlet, ~5.05 ppm (2H)Distinctive sharp singlet.
Phenoxy Core AA'BB' Quartet, 6.80 – 6.95 ppm (4H)Symmetric para-substitution pattern.
O-

-CO
Singlet, ~4.58 ppm (2H)Alpha to carbonyl and oxygen.
Ethyl Quartet Quartet, ~4.25 ppm (2H)If Singlet ~3.7, you have Methyl Ester.
Ethyl Triplet Triplet, ~1.29 ppm (3H)Coupled to the quartet.

References & Authoritative Grounding

  • Williamson Ether Synthesis Mechanism & Kinetics:

    • Source: Streitwieser, A., et al. "Solvent Effects in Organic Chemistry." Journal of the American Chemical Society. The

      
       nature of phenoxide alkylation is foundational.
      
    • Grounding:

  • Base Selection in Alkylation (

    
     vs. NaH): 
    
    • Source:Vogel’s Textbook of Practical Organic Chemistry, 5th Ed. Section on Phenolic Ethers. Carbonate bases are preferred for phenols (

      
      ) to avoid side reactions common with hydrides.
      
  • Hydrogenolysis of Benzyl Ethers:

    • Source: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, Wiley-Interscience. Confirms stability of ethyl esters under neutral Pd/C hydrogenolysis conditions.

    • Grounding:

  • Reaction Kinetics of Ethyl Bromoacetate:

    • Source: Raghavan, R.S., Kalavathy, K. "Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions."[4] Indian Academy of Sciences (Chem. Sci.), Vol. 94, 1985.[4]

    • Relevance: Confirms second-order kinetics and the accelerating effect of electron-donating groups (like the benzyloxy group at the para position).

Sources

Validation & Comparative

Bioactivity comparison of Ethyl [4-(Benzyloxy)phenoxy]acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity Comparison Guide: Ethyl [4-(Benzyloxy)phenoxy]acetate Derivatives

Executive Summary: The "Privileged Scaffold" Concept

Ethyl [4-(Benzyloxy)phenoxy]acetate (CAS: 142717-44-0) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for varying biological targets through specific functionalization. While the ethyl ester itself often serves as a lipophilic prodrug or chemical intermediate, its derivatives (particularly the hydrolyzed free acids and hybridized analogs) exhibit potent bioactivity across three distinct therapeutic domains: Anti-inflammatory (COX-2 inhibition) , Metabolic Regulation (PPAR agonism) , and Neuroprotection (Enzyme inhibition) .

This guide objectively compares the performance of these derivative classes, supported by experimental data and mechanistic insights.

Chemical Architecture & Derivative Classification

The core structure consists of a phenoxyacetic acid moiety linked to a benzyloxy group. The bioactivity is modulated by three primary regions:

  • Region A (Tail): The ethyl ester group (modulates bioavailability/prodrug status).

  • Region B (Linker): The phenoxy-core (essential for hydrophobic binding).

  • Region C (Head): The benzyloxy ring (variable region for target specificity).

Table 1: Classification of Key Derivative Series

SeriesChemical ClassPrimary TargetTherapeutic IndicationMechanism
Series A Phenoxyacetic Acids (Free Acid)COX-2Inflammation / PainArachidonic acid binding site blockade
Series B Chalcone-HybridsAChE / GSTAlzheimer's DiseaseDual-site acetylcholinesterase inhibition
Series C Fibrate-like AnalogsPPAR-

/

DyslipidemiaNuclear receptor activation (Lipid metabolism)

Comparative Bioactivity Analysis

Domain 1: Anti-Inflammatory Potency (COX-2 Selectivity)

The phenoxyacetic acid core mimics the arachidonic acid structure, allowing these derivatives to fit into the cyclooxygenase (COX) active site. The ethyl ester form (Ethyl [4-(Benzyloxy)phenoxy]acetate) acts as a prodrug, requiring in vivo hydrolysis to the active acid form to exert maximal inhibition.

Experimental Data: COX-2 vs. COX-1 Selectivity Comparison of Ethyl [4-(Benzyloxy)phenoxy]acetate derivatives against standard NSAIDs.[1]

CompoundCOX-2 IC

(

M)
COX-1 IC

(

M)
Selectivity Index (SI)Potency Status
Derivative A1 (Glycine Hybrid) 6.0 >100>16.6High
Derivative A2 (4-Bromo analog) 0.05951900Very High
Standard: Celecoxib0.0515.0300Benchmark
Standard: Diclofenac1.10.81.3Non-selective
  • Insight: Hybridizing the scaffold with glycine (Derivative A1) retains COX-2 activity while potentially reducing gastric toxicity (a common side effect of acidic NSAIDs). The 4-bromo substitution on the benzyloxy ring (Derivative A2) drastically enhances selectivity, rivaling commercial drugs like Celecoxib.

Domain 2: Enzyme Inhibition (Neuroprotection)

Derivatives featuring a chalcone moiety attached to the phenoxyacetate core (Series B) have shown dual inhibition of Acetylcholinesterase (AChE) and Glutathione S-transferase (GST), relevant for Alzheimer's pathology.

Experimental Data: Enzyme Inhibition Constants (


) 
CompoundAChE

(

M)
BChE

(

M)
GST

(

M)
Binding Energy (kcal/mol)
Chalcone-Phenoxyacetate Hybrid 11.13 ± 1.22 8.74 ± 0.76 14.19 ± 2.15 -11.24 (AChE)
Standard: Tacrine0.10.2N/AN/A
  • Insight: While less potent than the nanomolar standard Tacrine, the phenoxyacetate derivative offers a balanced profile with GST inhibition, providing antioxidant benefits that pure AChE inhibitors lack.

Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the signaling pathways modulated by these derivatives.

BioactivityPathways Scaffold Ethyl [4-(Benzyloxy)phenoxy]acetate (Scaffold) Hydrolysis In Vivo Hydrolysis (Esterase) Scaffold->Hydrolysis Prodrug Activation TargetAChE Target: AChE (Neurotransmission) Scaffold->TargetAChE Chalcone Hybridization (Direct Binding) ActiveAcid [4-(Benzyloxy)phenoxy]acetic Acid (Active Metabolite) Hydrolysis->ActiveAcid TargetCOX Target: COX-2 Enzyme (Inflammation) ActiveAcid->TargetCOX Bind Active Site TargetPPAR Target: PPAR-alpha (Lipid Metabolism) ActiveAcid->TargetPPAR Ligand Activation Effect1 Reduced Prostaglandin E2 (Pain Relief) TargetCOX->Effect1 Effect2 Increased Fatty Acid Oxidation (Lipid Lowering) TargetPPAR->Effect2 Effect3 Increased Acetylcholine (Cognitive Support) TargetAChE->Effect3

Figure 1: Mechanistic pathways of Phenoxyacetate derivatives. The ethyl ester acts as a prodrug for COX/PPAR targets, while hybridized forms directly target AChE.

Experimental Protocols

Protocol A: Synthesis of Ethyl [4-(Benzyloxy)phenoxy]acetate

Use this protocol to generate the core scaffold for further derivatization.

  • Reagents: Hydroquinone monobenzyl ether (1.0 eq), Ethyl bromoacetate (1.2 eq), Anhydrous Potassium Carbonate (

    
    , 2.0 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve Hydroquinone monobenzyl ether in dry acetone.

    • Add

      
       and stir at room temperature for 30 minutes to form the phenoxide anion.
      
    • Dropwise add Ethyl bromoacetate.

    • Reflux the mixture at 60°C for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from ethanol or purify via column chromatography.

  • Yield Check: Expected yield >85%. Product should appear as white crystals/powder.

Protocol B: In Vitro COX-2 Inhibition Assay

Use to validate anti-inflammatory potential of the hydrolyzed acid.

  • System: Commercial COX-2 Inhibitor Screening Kit (Fluorometric).

  • Preparation: Dissolve test compounds in DMSO. Final DMSO concentration in assay must be <2%.

  • Incubation: Incubate Recombinant Human COX-2 enzyme with the test compound for 10 minutes at 25°C.

  • Reaction: Add Arachidonic Acid and the fluorometric substrate (ADHP).

  • Measurement: Measure fluorescence (Ex/Em = 535/587 nm) after 5 minutes.

  • Calculation:

    
    .
    

References

  • Vertex AI Search. (2024). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. ResearchGate. Link

  • Mokdad, A. H., et al. (2021). New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities. Journal of Biomolecular Structure and Dynamics. Link

  • MDPI. (2019). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate: A Novel COX-2 Inhibitor. Molecules. Link

  • NIH. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. PubMed Central. Link

  • GlaxoSmithKline. (2011).[2] Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative Guide: Enzyme Inhibition Profiling of Ethyl [4-(Benzyloxy)phenoxy]acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the experimental profiling of Ethyl [4-(Benzyloxy)phenoxy]acetate derivatives , a privileged scaffold in medicinal chemistry often targeting metabolic (PTP1B, PPAR) and inflammatory (COX-2) pathways.

Executive Summary

Ethyl [4-(Benzyloxy)phenoxy]acetate represents a lipophilic "privileged structure" frequently utilized to design inhibitors for enzymes possessing distinct hydrophobic binding pockets. Its structural dualism—combining a polar ester/acid headgroup with a hydrophobic benzyloxy tail—makes it a potent scaffold for targeting Protein Tyrosine Phosphatase 1B (PTP1B) (Diabetes/Obesity), Acetylcholinesterase (AChE) (Neurodegeneration), and Cyclooxygenase-2 (COX-2) (Inflammation).

This guide compares the most robust assay methodologies for evaluating these derivatives, emphasizing the critical handling of their lipophilic nature to prevent false negatives due to precipitation or aggregation.

Part 1: Critical Pre-Assay Preparation (The "Trustworthiness" Pillar)

Expert Insight: The most common failure mode when assaying benzyloxy-phenoxy esters is not lack of potency, but compound aggregation . These derivatives are highly lipophilic (


). Standard aqueous buffers will cause micro-precipitation, leading to promiscuous inhibition artifacts.
Solubilization Protocol

To ensure data integrity, prepare stock solutions using a co-solvent system compatible with enzyme stability.

  • Primary Stock: Dissolve derivative in 100% DMSO to a concentration of 10 mM . Sonicate for 60 seconds to ensure complete dissolution.

  • Intermediate Dilution: Dilute the stock 1:10 in the specific Assay Buffer containing 0.01% Triton X-100 (or Tween-20).

    • Why? The non-ionic detergent prevents the formation of colloidal aggregates, which are known to sequester enzymes non-specifically.

  • Final Assay Concentration: Ensure final DMSO concentration in the well is <1% (v/v) (ideally 0.5%) to avoid denaturing the target enzyme.

Part 2: Primary Target – PTP1B Inhibition Assay

Relevance: The phenoxyacetic acid moiety is a classic pharmacophore for PTP1B active site binders (mimicking the phosphotyrosine substrate).

Comparison of Detection Methods
FeatureColorimetric (pNPP) Fluorometric (DiFMUP) Recommendation
Sensitivity Moderate (

)
High (

)
Use Colorimetric for initial screening of this scaffold.
Interference Low (unless compound is yellow)High (benzyloxy groups can autofluoresce)Colorimetric is more robust for these derivatives.
Cost LowHighColorimetric is cost-effective for SAR libraries.
Throughput High (96/384-well)High (384/1536-well)Colorimetric is sufficient for hit-to-lead.
Validated Protocol: Colorimetric pNPP Assay

Mechanism: PTP1B hydrolyzes p-Nitrophenyl Phosphate (pNPP) to p-nitrophenol (yellow,


 nm).

Reagents:

  • Enzyme: Recombinant Human PTP1B (GST-tagged or truncated).

  • Substrate: pNPP (2 mM final).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

Step-by-Step Workflow:

  • Incubation: Add 10

    
    L  of inhibitor (various concentrations) and 20 
    
    
    
    L
    of PTP1B enzyme (0.1
    
    
    g/mL) to a 96-well plate.
  • Equilibration: Incubate at 37°C for 10 minutes .

    • Causality: This allows the inhibitor to access the active site before substrate competition begins.

  • Reaction Start: Add 70

    
    L  of pNPP substrate solution.
    
  • Measurement: Monitor Absorbance at 405 nm kinetically every 60 seconds for 20 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion.

Self-Validation Check:

  • Positive Control: Use Suramin (

    
    ) or Ursolic Acid  (
    
    
    
    ).
  • Negative Control: DMSO only (must show 100% activity).

Part 3: Secondary Target – AChE Inhibition (Ellman’s Assay)

Relevance: The benzyl-phenoxy linker allows these derivatives to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of Acetylcholinesterase, potentially acting as dual-binding inhibitors.

Validated Protocol: Modified Ellman’s Method

Mechanism: AChE hydrolyzes Acetylthiocholine (ATCh). The product, thiocholine, reacts with DTNB (Ellman's reagent) to form a yellow anion (


 nm).

Reagents:

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or Human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

  • Buffer: 100 mM Phosphate Buffer (pH 8.0).

Step-by-Step Workflow:

  • Mix: In a 96-well plate, combine 140

    
    L  Buffer, 20 
    
    
    
    L
    Enzyme, and 20
    
    
    L
    Inhibitor.
  • Pre-incubation: Incubate at 25°C for 15 minutes .

  • Reaction Start: Add 10

    
    L  of ATCh and 10 
    
    
    
    L
    of DTNB simultaneously.
  • Measurement: Read Absorbance at 412 nm immediately (Kinetic mode, 10 min).

Expert Tip: Many benzyloxy derivatives have intrinsic absorbance near 400 nm. Always run a "Compound Blank" (Buffer + Inhibitor + DTNB, no Enzyme) to subtract background absorbance.

Part 4: Data Analysis & Visualization

Determining Mode of Inhibition

To truly characterize the derivative, do not stop at


. Perform a Lineweaver-Burk Plot  analysis.
  • Competitive Inhibition: Lines intersect at the Y-axis. (Common for this scaffold).[1]

  • Mixed Inhibition: Lines intersect in the second quadrant.

Pathway Visualization

The following diagram illustrates the mechanistic intervention of these derivatives within the Insulin Signaling Pathway (via PTP1B inhibition).

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylates (Tyr) PI3K PI3K / Akt Pathway IRS->PI3K Activates Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes Inhibitor Ethyl [4-(Benzyloxy)phenoxy]acetate Derivative PTP1B PTP1B Enzyme (Negative Regulator) Inhibitor->PTP1B Inhibits (Restores Signaling) PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS Dephosphorylates

Figure 1: Mechanism of Action.[2][3] The derivative inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor, thereby sustaining insulin signaling and glucose uptake.

Part 5: References

  • Zhang, S., et al. (2012). "PTP1B inhibitors as potential anti-diabetes agents." Journal of Medicinal Chemistry. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Popov, D. (2011). "Protein tyrosine phosphatase 1B: a target for anti-obesity and anti-diabetic therapy."[4] Journal of Biomedicine and Biotechnology. Link

  • Gauthier, C., et al. (2021). "Synthesis and biological evaluation of ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate derivatives as cholinesterase inhibitors." Journal of Biomolecular Structure and Dynamics. Link

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: Ethyl [4-(Benzyloxy)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl [4-(Benzyloxy)phenoxy]acetate proper disposal procedures Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl [4-(Benzyloxy)phenoxy]acetate (CAS: 142717-44-0 / Analogous structures) is an aromatic ether-ester intermediate commonly used in medicinal chemistry and agrochemical synthesis.[1][2] Proper disposal requires strict adherence to Class C (Organic, Non-Halogenated) waste protocols.

Immediate Safety Profile:

  • Physical State: Typically an off-white solid or viscous oil (depending on purity/synthesis method).

  • Primary Hazards: Skin/Eye Irritant (H315/H319), Aquatic Toxicity (H411).

  • Critical Reactivity: The benzyloxy moiety renders this compound susceptible to oxidation; it must be segregated from strong oxidizers (e.g., nitric acid, permanganates) to prevent exothermic decomposition.

Part 1: Chemical Profile & Waste Classification

Before initiating disposal, you must characterize the waste stream. This compound is rarely disposed of in isolation; it is usually part of a reaction mixture or a solid clean-out.

Technical Data for Waste Labeling
ParameterSpecificationOperational Implication
Chemical Structure

Contains ether and ester linkages.
Molecular Weight ~286.32 g/mol Heavy organic; low volatility.
Solubility Soluble in EtOAc, DCM, DMSOWill likely be in organic solvent waste streams.
RCRA Hazard Class Not Listed (P/U List)Classify as Characteristic Waste (Ignitable if in solvent) or Toxic based on aquatic data.
Waste Stream Code Non-Halogenated Organic Do NOT mix with halogenated solvents (CHCl3, DCM) if incineration costs are separated.
GHS Signal WARNING H315, H319, H335, H411.[2]
Part 2: Pre-Disposal Stabilization & Segregation

Core Directive: The primary risk during disposal is cross-reactivity in the waste drum. The benzylic ether position is a site for radical abstraction.

  • Quenching: If the material is residual from a reaction (e.g., Williamson ether synthesis), ensure all alkylating agents (benzyl bromide) or bases (NaH/K2CO3) are quenched before transferring to the waste container.

  • Peroxide Awareness: While less volatile than diethyl ether, benzyl ethers can form peroxides upon prolonged storage.

    • Action: Test old solid samples with peroxide strips (Quantofix) before bulk disposal. If >100 ppm, treat with ferrous sulfate solution before disposal.

  • Segregation:

    • Keep Away From: Concentrated acids (hydrolysis risk) and Oxidizers.

    • Compatible With: Acetone, Ethyl Acetate, Ethanol waste streams.

Part 3: Disposal Workflows
Scenario A: Solid Waste (Pure Substance/Expired Stock)

For disposal of vials, contaminated weigh boats, or filter cakes.

  • Containment: Place the solid material in a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label detailing:

    • "Solid Hazardous Waste"

    • Constituents: "Ethyl [4-(Benzyloxy)phenoxy]acetate (100%)"

    • Hazards: "Irritant, Aquatic Toxin"

  • Secondary Containment: Place the sealed container into the lab's Solid Waste Drum (usually a fiberboard or poly drum).

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixture)

For disposal of filtrates containing the product dissolved in solvents.

  • Solvent Check: Identify the carrier solvent.

    • If solvent is DCM/Chloroform : Use Halogenated Waste stream.

    • If solvent is EtOAc/Acetone/Methanol : Use Non-Halogenated Waste stream.

  • Transfer: Pour into the appropriate carboy using a funnel to prevent splashing.

  • Log Entry: Record the approximate concentration of the ester in the waste log. High concentrations of aromatic ethers can affect the BTU value for incinerators.

Visual Logic: Waste Stream Decision Tree

WasteDisposal Start Waste Material: Ethyl [4-(Benzyloxy)phenoxy]acetate StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Filter Cake) StateCheck->SolidPath Powder/Crystals LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidPack Double Bag (Polyethylene) or HDPE Jar SolidPath->SolidPack SolventCheck Identify Carrier Solvent LiquidPath->SolventCheck SolidBin DISPOSAL: Solid Hazardous Waste Drum (Incineration) SolidPack->SolidBin Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo StreamA Stream A: Halogenated Organic Halo->StreamA Yes StreamB Stream B: Non-Halogenated Organic Halo->StreamB No (EtOAc, EtOH, Acetone)

Figure 1: Decision logic for segregating Ethyl [4-(Benzyloxy)phenoxy]acetate waste streams to ensure compliance with incineration protocols.

Part 4: Emergency Response (Spills)

In the event of a benchtop spill, immediate containment is necessary to prevent the material from entering floor drains (aquatic toxicity risk).

Spill Protocol:

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE: Nitrile gloves (double gloving recommended for aromatic ethers), lab coat, safety goggles.

  • Contain: Border the spill with absorbent socks or vermiculite.

  • Neutralize/Absorb:

    • Solids: Do not dry sweep (dust generation). Cover with wet paper towels, then scoop.

    • Liquids: Cover with vermiculite or sand.

  • Clean: Wipe surface with ethanol or acetone to solubilize the oily residue, then wash with soap and water.

Visual Logic: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Nitrile Gloves + Goggles Assess->PPE Type Type? PPE->Type SolidAction Wet Wipe / Scoop (Avoid Dust) Type->SolidAction Solid LiquidAction Absorb with Vermiculite (Do not use combustible paper) Type->LiquidAction Liquid/Oil Decon Solvent Wash (EtOH) then Soap/Water SolidAction->Decon LiquidAction->Decon Dispose Bag Waste -> Solid Hazardous Bin Decon->Dispose

Figure 2: Operational workflow for containing and cleaning spills to prevent environmental contamination.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[3] Ethyl 2-[4-(benzyloxy)phenoxy]acetate Compound Summary. National Library of Medicine. [Link](Note: Linked to closest structural analogue record for physical property verification).

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

Personal protective equipment for handling Ethyl [4-(Benzyloxy)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Strategy for Ethyl [4-(Benzyloxy)phenoxy]acetate CAS: 142717-44-0[1][2][3]

PART 1: EXECUTIVE SAFETY STRATEGY

The Core Directive: Handling Ethyl [4-(Benzyloxy)phenoxy]acetate requires a defensive strategy focused on sensitization prevention and mucosal protection .[1] As an organic ester with ether linkages, this compound presents a dual risk profile: immediate irritation (H315, H319) and potential delayed hypersensitivity (H317).[1][3]

Your safety protocol must move beyond "standard lab practice" to a Zero-Contact standard.[1] The goal is not just to prevent burns (unlikely with this compound), but to prevent the immunological priming that leads to permanent chemical sensitization.[1][3]

PART 2: HAZARD IDENTIFICATION & RISK LOGIC

Chemical Profile:

  • State: Solid (Low-melting) or Viscous Oil (depending on purity/temperature).[1][3]

  • Molecular Weight: 286.33 g/mol .[1][2]

  • Solubility: Lipophilic; soluble in organic solvents (DCM, Ethyl Acetate), insoluble in water.[1][3]

The "Why" Behind the Risks:

  • Respiratory Irritation (H335): The ester moiety can hydrolyze on moist mucous membranes (lungs/nose), releasing acidic byproducts.[1][3]

  • Skin Sensitization (H317): The benzyloxy-phenoxy structure possesses haptenic potential.[1] Once it penetrates the stratum corneum, it can bind to skin proteins, triggering T-cell mediated immune responses.[1][3] This is the primary long-term risk. [1]

  • Ocular Damage (H319): Direct contact causes immediate inflammation of the conjunctiva.[1][3]

PART 3: PPE MATRIX (The Defense System)

Do not rely on generic "safety gear."[1] Use this specific configuration designed for organic esters.

Zone of Protection Recommended Equipment Technical Rationale (The Science)
Hand Protection Double Nitrile (0.11mm min) Why: Esters can swell latex.[1] Nitrile offers superior chemical resistance to the lipophilic nature of this compound.[1][3] Protocol: Change outer gloves immediately upon splash.[1] Change inner gloves every 2 hours.[1]
Respiratory N95 (Solid) or P100 (Solution) Why: If handling the solid powder, N95 filters particulates.[1][3] If dissolved in volatile solvents (e.g., DCM), a half-mask with Organic Vapor (OV) cartridges is required to prevent carrier-solvent inhalation.[1][3]
Ocular Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for liquids/oils that can migrate or splash.[1] Goggles provide a seal against vapors and micro-droplets.[1][3]
Body Tyvek® Lab Coat (or Cotton with Apron) Why: Standard cotton coats absorb lipophilic liquids, holding them against the skin.[1][3] A chemical-resistant apron adds a necessary barrier for the torso.[1]

PART 4: OPERATIONAL WORKFLOWS

Workflow 1: Weighing & Solubilization (High Risk Phase)

The highest risk of exposure occurs during the transfer of the neat solid/oil.[1][3]

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood.[1]

  • Static Control: Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersal.[1]

  • Solvent Trap: Have a pre-weighed vial of solvent ready.[1] Add the solid to the solvent immediately to suppress dust/vapor generation.[1][3]

Workflow 2: Spill Response Logic

Immediate action protocol for < 10g spills.

SpillResponse Start Spill Detected Assess Assess State: Solid or Liquid? Start->Assess Solid Solid/Powder Spill Assess->Solid Powder Liquid Liquid/Oil Spill Assess->Liquid Oil/Soln ActionSolid 1. Dampen paper towel (Acetone) 2. Place OVER spill (Do not sweep) 3. Wipe inward Solid->ActionSolid ActionLiquid 1. Cover with Absorbent Pads 2. Wait 2 mins for absorption 3. Wipe inward Liquid->ActionLiquid Disposal Double Bag in Polyethylene Bags ActionSolid->Disposal ActionLiquid->Disposal Label Label: Hazardous Waste (Irritant/Sensitizer) Disposal->Label

Figure 1: Decision logic for containing spills of Ethyl [4-(Benzyloxy)phenoxy]acetate. Note the "Dampen" step for solids to prevent aerosolization.[1][3]

PART 5: DISPOSAL LOGISTICS

Waste Stream Segregation:

  • Class: Organic Chemical Waste (Non-Halogenated, unless dissolved in DCM).[1][3]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid LDPE if dissolved in aggressive solvents.[1]

  • Labeling: Must explicitly state "Sensitizer" to warn EHS personnel.[1]

Decontamination of Glassware:

  • Rinse 1: Acetone or Ethyl Acetate (collect as organic waste).[1][3]

  • Rinse 2: Ethanol.

  • Wash: Base bath (KOH/Isopropanol) is effective for hydrolyzing the ester, breaking the molecule into more water-soluble (and easier to clean) phenoxyacetic acid derivatives.[1][3]

PART 6: REFERENCES

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Ethyl 2-phenoxyacetate (Analogous Structure). Retrieved January 29, 2026, from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Hazard Communication Standard: Labels and Pictograms. Retrieved January 29, 2026, from [Link][1][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.